molecular formula C10H9NO B1582917 4-Methoxycinnamonitrile CAS No. 28446-68-6

4-Methoxycinnamonitrile

Cat. No.: B1582917
CAS No.: 28446-68-6
M. Wt: 159.18 g/mol
InChI Key: CNBCNHHPIBKYBO-UHFFFAOYSA-N
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Description

4-Methoxycinnamonitrile shows potent nematicidal activity toward adult Bursaphelenchus xylophilus. Surface-enhanced Raman scattering of cis- and trans-4-methoxycinnamonitrile has been studied in aqueous silver sols.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enenitrile
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InChI

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CNBCNHHPIBKYBO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035107
Record name 3-(4-Methoxyphenyl)-2-propenenitrile
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Molecular Weight

159.18 g/mol
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CAS No.

28446-68-6, 14482-11-2
Record name Cinnamonitrile, p-methoxy-
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Record name 3-(4-Methoxyphenyl)-2-propenenitrile
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Record name cis,trans-4-methoxycinnamonitrile
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Record name 4-Methoxycinnamonitrile
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Foundational & Exploratory

4-Methoxycinnamonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of 4-Methoxycinnamonitrile, a versatile organic compound with significant potential in various scientific and industrial domains, including drug development and materials science. This document details its chemical structure, core physicochemical properties, established synthesis protocols, and analytical characterization techniques. Furthermore, it explores the current understanding of its biological activities and applications, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as p-methoxycinnamonitrile, is an aromatic nitrile that has garnered increasing interest within the scientific community. Its unique molecular architecture, featuring a methoxy-substituted phenyl ring conjugated with a propenenitrile moiety, imparts a range of chemical and physical properties that make it a valuable building block in organic synthesis and a candidate for various applications. This guide aims to consolidate the existing knowledge on this compound, providing a detailed and practical resource for its study and utilization.

Chemical Structure and Identification

The fundamental identity of a chemical compound lies in its structure and unique identifiers.

Molecular Structure

This compound consists of a benzene ring substituted with a methoxy group (-OCH3) at the para (4) position and a cinnamonitrile group (-CH=CH-CN) attached to the first carbon of the ring. The molecule exists as a mixture of cis (Z) and trans (E) isomers, with the trans isomer generally being more stable.

Caption: Molecular Structure of this compound.

Chemical Identifiers

A consistent and accurate identification of this compound is crucial for research and regulatory purposes.

IdentifierValueSource
IUPAC Name (2E)-3-(4-methoxyphenyl)prop-2-enenitrile[1]
CAS Number 28446-68-6[2][3]
Molecular Formula C₁₀H₉NO[2][4]
Molecular Weight 159.18 g/mol [1][3]
InChI InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+[2][4]
InChIKey CNBCNHHPIBKYBO-NSCUHMNNSA-N[2]
SMILES COc1ccc(\C=C\C#N)cc1[3]
Synonyms p-Methoxycinnamonitrile, 3-(4-Methoxyphenyl)-2-propenenitrile[1][4]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems and are fundamental to its application.

PropertyValueSource
Appearance Clear yellow liquid or solid[1][4]
Melting Point 50-55 °C[1][5]
Boiling Point 127-140 °C at 1 mmHg[3][6][7]
Density 1.096 g/mL at 25 °C[3][6][7]
Refractive Index (n20/D) 1.6131[3][7]
Flash Point >110 °C (>230 °F)[5][8]
Purity Typically ≥98%[3][4]

Synthesis and Purification

The synthesis of this compound can be achieved through various organic reactions. A common and effective method involves the Knoevenagel condensation.

Synthesis via Knoevenagel Condensation

This protocol outlines a typical laboratory-scale synthesis of this compound.

Reaction Scheme:

Synthesis_of_this compound cluster_0 Reactants cluster_1 Product 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde This compound This compound 4-Methoxybenzaldehyde->this compound Piperidine, Ethanol, Reflux Malononitrile Malononitrile Malononitrile->this compound

Caption: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) dissolved in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture. The use of a basic catalyst like piperidine is crucial for deprotonating the active methylene group of malononitrile, initiating the condensation.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then collected by vacuum filtration.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a pure crystalline solid.

Self-Validating System: The purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS) to match the data of the known compound.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the vinyl protons of the cinnamonitrile moiety, and the methoxy group protons. The coupling constants between the vinyl protons can be used to determine the stereochemistry (cis or trans).

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the nitrile carbon, and the methoxy carbon.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[11][12] Key expected peaks include:

  • ~2220 cm⁻¹: Strong absorption due to the C≡N (nitrile) stretching vibration.

  • ~1600 cm⁻¹ and ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching vibrations of the aryl ether.

  • ~970 cm⁻¹: Out-of-plane C-H bending for the trans-alkene, which is a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[2][13] The electron ionization mass spectrum (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 159, corresponding to its molecular weight.[2][13] Fragmentation patterns can provide further structural information.[14][15][16]

Applications in Research and Drug Development

This compound and its derivatives have shown promise in several areas of research, particularly in the development of new therapeutic agents.

Potential as a Nematicidal Agent

Research has indicated that this compound exhibits potent nematicidal activity against certain plant-parasitic nematodes, such as Bursaphelenchus xylophilus.[3] This suggests its potential for development as an environmentally friendly pesticide.

Precursor in Organic Synthesis

The nitrile group and the activated double bond in this compound make it a versatile intermediate in organic synthesis. It can be used to synthesize a variety of more complex molecules, including pharmaceuticals and other biologically active compounds.[17][18] Natural products and their derivatives have historically been a rich source for drug discovery.[19]

Investigational Anticancer Properties

Some studies have explored the potential anti-cancer properties of cinnamonitrile derivatives.[1] While research on this compound itself is still emerging, its structural motifs are present in compounds with known biological activities. Further investigation is warranted to fully elucidate its potential in this area.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[5][20]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[20]

Conclusion

This compound is a compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its straightforward synthesis and versatile reactivity make it a valuable tool for organic chemists. Emerging research into its biological activities, particularly its nematicidal and potential anticancer properties, highlights its promise for future applications in agriculture and medicine. This guide provides a solid foundation of technical information to support and encourage further research and development involving this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxycinnamonitrile from p-Anisaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methoxycinnamonitrile, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The primary focus is on the Knoevenagel condensation, a reliable and efficient method for carbon-carbon bond formation. This document delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven experimental protocols, and discusses critical process parameters. Furthermore, alternative synthetic strategies are briefly explored to offer a broader context for researchers. The guide is designed to be a practical resource for scientists in organic synthesis and drug development, emphasizing reproducibility, safety, and scientific integrity.

Introduction: The Significance of this compound

This compound, also known as 3-(4-methoxyphenyl)prop-2-enenitrile, is an α,β-unsaturated nitrile featuring a methoxy-substituted aromatic ring.[1][2] Its chemical structure, combining a reactive nitrile group and a conjugated system, makes it a versatile building block in organic synthesis. This compound and its derivatives are of significant interest to the pharmaceutical industry, where they serve as key intermediates in the synthesis of a variety of bioactive molecules. The efficient and scalable synthesis of this compound is therefore a critical objective for process chemists and researchers. This guide focuses on the practical synthesis from the readily available starting material, p-anisaldehyde.

The Knoevenagel Condensation: A Primary Synthetic Route

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry.[3] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound in the presence of a basic catalyst.[4][5] This reaction is a modification of the aldol condensation and is particularly effective for creating α,β-unsaturated systems, which is precisely the transformation required to synthesize this compound from p-anisaldehyde.[6]

Mechanistic Insights

The reaction proceeds through a well-understood mechanism involving three key stages: deprotonation, nucleophilic addition, and elimination (dehydration).[7][8] The base plays a crucial role in the initial step, deprotonating the active methylene compound to generate a resonance-stabilized carbanion (enolate).[9] For the synthesis of this compound, an active methylene compound like malononitrile or cyanoacetate is used. The electron-withdrawing nature of the nitrile group(s) makes the methylene protons sufficiently acidic to be removed by a weak base like piperidine or ammonium acetate.[9]

The generated nucleophilic carbanion then attacks the electrophilic carbonyl carbon of p-anisaldehyde. This is followed by protonation to yield a β-hydroxy nitrile intermediate (an aldol-type adduct). This intermediate readily undergoes base-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the thermodynamically stable conjugated system of this compound.[4]

Below is a diagram illustrating the catalytic cycle of the Knoevenagel condensation.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_deprotonation 1. Deprotonation pAnisaldehyde p-Anisaldehyde Intermediate β-Hydroxy Nitrile Intermediate pAnisaldehyde->Intermediate pAnisaldehyde->Intermediate ActiveMethylene Active Methylene (e.g., Malononitrile) Carbanion Resonance-Stabilized Carbanion (Enolate) ActiveMethylene->Carbanion + Base ActiveMethylene->Carbanion Base Base (cat.) BaseH Protonated Base Carbanion->Intermediate Product This compound Intermediate->Product -H₂O Water H₂O BaseH->Base Regeneration

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation of p-Anisaldehyde with Malononitrile

This protocol describes a reliable, lab-scale synthesis of this compound. It employs a solvent-free approach, which aligns with the principles of green chemistry by minimizing waste.[10]

Materials and Equipment:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Ethanol (for recrystallization)

  • Mortar and pestle

  • Round-bottom flask with magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Vacuum filtration setup (Büchner funnel)

Procedure:

  • Reactant Preparation: In a clean, dry mortar, combine p-anisaldehyde (1.36 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of ammonium acetate (approx. 0.08 g, 1 mmol).

  • Initiation of Reaction: Gently grind the mixture with a pestle at room temperature. The solid mixture will often turn into a paste or liquid as the reaction begins, accompanied by a noticeable color change.

  • Reaction Monitoring: Continue grinding for 10-15 minutes. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the p-anisaldehyde spot indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, add cold water (20 mL) to the reaction mixture to precipitate the solid product. Stir for a few minutes to ensure complete precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any unreacted starting materials and the catalyst.

  • Purification: The crude this compound can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a crystalline solid. Characterize the product by melting point determination and spectroscopic methods (IR, NMR, Mass Spectrometry).

Data Presentation: Reagents and Conditions
ParameterValueMolar Ratio
p-Anisaldehyde 1.36 g (10 mmol)1.0
Malononitrile 0.66 g (10 mmol)1.0
Catalyst Ammonium Acetate~0.1
Solvent None (Solvent-free)N/A
Temperature Room TemperatureN/A
Reaction Time 10-15 minutesN/A
Expected Yield > 90%N/A
Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification process.

Workflow start Start mix Combine p-Anisaldehyde, Malononitrile, and Catalyst start->mix react Grind at Room Temperature (10-15 min) mix->react monitor Monitor by TLC react->monitor monitor->react Incomplete precipitate Add Cold Water to Precipitate Product monitor->precipitate Complete filter1 Vacuum Filter Crude Product precipitate->filter1 wash Wash with Cold Water filter1->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize filter2 Vacuum Filter Purified Crystals recrystallize->filter2 dry Dry Under Vacuum filter2->dry characterize Characterize Product (MP, IR, NMR, MS) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the Knoevenagel condensation is highly effective, other established olefination reactions can also be considered for the synthesis of the core cinnamonitrile structure.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming alkenes, typically with high E-stereoselectivity.[11][12] This reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone.[13] For the synthesis of this compound, this would involve reacting p-anisaldehyde with a phosphonate reagent such as diethyl (cyanomethyl)phosphonate. The phosphonate carbanion is generated using a base like sodium hydride (NaH). A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[14]

Wittig Reaction

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in 1979, is another classic olefination method.[15][16] It utilizes a phosphorus ylide (a phosphonium ylide) to convert a carbonyl group into an alkene.[17][18] To synthesize this compound via this route, a cyanomethyl-substituted phosphonium ylide would be reacted with p-anisaldehyde. However, a significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product.[19]

Product Characterization and Validation

A critical component of any synthetic protocol is the rigorous confirmation of the product's identity and purity.

  • Chemical Formula: C₁₀H₉NO[1]

  • Molecular Weight: 159.18 g/mol [1]

  • CAS Number: 28446-68-6[1]

  • Appearance: Typically a white to off-white crystalline solid.

  • Spectroscopic Data: The identity of this compound can be confirmed by comparing its spectroscopic data with established values. The NIST Chemistry WebBook provides reference spectra.[20][21]

    • Infrared (IR) Spectroscopy: Key peaks would include a strong absorption around 2220 cm⁻¹ corresponding to the C≡N stretch, and bands indicating the C=C double bond and the aromatic ring.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 159, corresponding to the molecular weight of the compound.[21]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra will provide detailed structural information, confirming the connectivity of all atoms in the molecule.

Conclusion

The synthesis of this compound from p-anisaldehyde is most efficiently achieved through the Knoevenagel condensation. This method offers high yields, mild reaction conditions, and operational simplicity, particularly when conducted under solvent-free conditions. The detailed protocol provided in this guide serves as a validated starting point for laboratory-scale synthesis. By understanding the underlying mechanism and critical parameters, researchers can confidently produce this valuable intermediate for applications in pharmaceutical and chemical development.

References

A Guide to the Spectroscopic Characterization of 4-Methoxycinnamonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methoxycinnamonitrile (C₁₀H₉NO), a valuable chemical intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive structural elucidation of the target molecule.

Introduction: The Molecular Blueprint

This compound, also known as 3-(4-methoxyphenyl)acrylonitrile, is an α,β-unsaturated nitrile. Its structure combines a para-substituted aromatic ring with a propenenitrile moiety, featuring key functional groups whose electronic and vibrational properties can be precisely mapped by modern spectroscopic techniques. Accurate structural confirmation is the bedrock of any chemical research or development workflow, ensuring the identity and purity of starting materials and intermediates. This guide explains the causality behind spectroscopic observations, providing a self-validating framework for the characterization of this and similar compounds.

Integrated Spectroscopic Workflow

The definitive identification of an organic molecule relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each spectroscopic analysis provides a unique piece of the structural puzzle. The workflow described herein—progressing from NMR to IR and finally to MS—represents a robust and efficient pathway to unambiguous structural confirmation.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_end Conclusion Sample This compound (Purity Check) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis IR IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry Sample->MS Parallel Analysis NMR_Data Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data IR_Data Functional Group Identification (C≡N, C=C, C-O) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Confirmation Unambiguous Structure Confirmation NMR_Data->Confirmation Data Synthesis IR_Data->Confirmation Data Synthesis MS_Data->Confirmation Data Synthesis

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis presented is based on established principles and data from closely related structural analogs, providing a highly accurate predictive model for the spectrum of the trans (E) isomer, which is typically the thermodynamically favored product.

Molecular Structure for NMR Assignment

Caption: Structure of (E)-4-Methoxycinnamonitrile with atom numbering for NMR assignments.

Experimental Protocol (NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Data (Predicted, 400 MHz, CDCl₃)

The prediction is based on the known spectrum of the structurally similar (E)-Methyl 3-(4-methoxyphenyl)acrylate and established substituent effects.[1] The electron-withdrawing nitrile group is expected to shift the vinylic protons to slightly different fields compared to the ester group.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~7.45d~8.82HH², H⁶Aromatic protons ortho to the vinyl group, deshielded by proximity to the C=C bond.
~6.92d~8.82HH³, H⁵Aromatic protons ortho to the electron-donating methoxy group, shielded.
~7.30d~16.61HH⁸Vinylic proton β to the nitrile, deshielded by the aromatic ring and trans to H⁹. The large J value confirms the trans configuration.
~5.85d~16.61HH⁹Vinylic proton α to the nitrile group, significantly shielded by the nitrile's anisotropic effect.
3.84s-3H-OCH₃Singlet for the three equivalent methoxy protons.
¹³C NMR Data (Predicted, 101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~162.0C⁴Aromatic carbon attached to the oxygen, highly deshielded by the electronegative atom.
~149.0C⁸Vinylic carbon β to the nitrile, deshielded by attachment to the aromatic ring.
~130.0C², C⁶Aromatic carbons ortho to the vinyl group.
~126.5Quaternary aromatic carbon attached to the vinyl group.
~118.0C¹⁰ (C≡N)Nitrile carbon, characteristic chemical shift in this region.
~114.8C³, C⁵Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.
~98.0C⁹Vinylic carbon α to the nitrile, shielded by the nitrile group.
55.5-OCH₃Methoxy carbon, a typical value for this functional group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a distinct "fingerprint" of the functional groups present in a molecule.

Experimental Protocol (IR)
  • Method: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples, or by preparing a KBr pellet.

  • Acquisition: Place the solid sample directly on the ATR crystal or load the KBr pellet into the spectrometer.

  • Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background scan should be run first.

IR Spectral Data

The following data are compiled from the NIST Chemistry WebBook, representing a gas-phase spectrum.[2] Key absorptions are consistent across different phases.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
2218StrongC≡NNitrile stretch
1603, 1510Strong, StrongAromatic C=CRing stretching
1260StrongAryl-OAsymmetric C-O-C stretch
1028StrongAryl-OSymmetric C-O-C stretch
970StrongC-H (trans-alkene)Out-of-plane bend
835StrongC-H (p-substituted)Aromatic out-of-plane bend

Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The sharp, strong absorption at 2218 cm⁻¹ is characteristic of a conjugated nitrile (C≡N) group.[2] The strong band at 970 cm⁻¹ is indicative of the out-of-plane C-H bend of a trans-disubstituted alkene, confirming the stereochemistry.[2] Furthermore, strong bands at 1260 cm⁻¹ and 835 cm⁻¹ confirm the presence of an aryl ether and a 1,4-disubstituted (para) aromatic ring, respectively.[2]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Data

The data presented are from the NIST Mass Spectrometry Data Center.[3]

m/zRelative Intensity (%)Assignment
159100[M]⁺
15885[M-H]⁺
14445[M-CH₃]⁺
13030[M-H-CN]⁺
11640[M-CH₃-CO]⁺ or [M-C₂H₃O]⁺
10215[C₇H₆O]⁺

Interpretation and Fragmentation Pathway

G M [M]⁺ m/z = 159 M_H [M-H]⁺ m/z = 158 M->M_H - •H M_CH3 [M-CH₃]⁺ m/z = 144 M->M_CH3 - •CH₃ M_HCN [M-H-CN]⁺ m/z = 130 M_H->M_HCN - HCN Frag116 [M-CH₃-CO]⁺ m/z = 116 M_CH3->Frag116 - CO

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z = 159, which confirms the molecular weight of C₁₀H₉NO (159.18 g/mol ).[3] This peak is also the base peak (100% relative intensity), indicating the relative stability of the molecular ion. The significant [M-H]⁺ peak at m/z 158 suggests the loss of a hydrogen radical, likely from the vinyl or methyl group.[3] The peak at m/z 144 corresponds to the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for aryl methyl ethers.[3] Subsequent loss of carbon monoxide (CO) from this fragment leads to the ion at m/z 116.[3]

Conclusion: A Convergent Structural Proof

The collective spectroscopic data provides an unambiguous structural confirmation of this compound.

  • NMR spectroscopy elucidates the complete carbon-hydrogen framework, confirming the presence of a para-substituted methoxybenzene ring connected to a trans-propenenitrile system.

  • IR spectroscopy provides definitive evidence for all key functional groups: the conjugated nitrile (C≡N), the trans-alkene (C=C), the aryl ether (C-O-C), and the para-substituted aromatic ring.

  • Mass spectrometry confirms the correct molecular weight (159 amu) and shows a fragmentation pattern consistent with the proposed structure, including the characteristic loss of a methyl radical from the methoxy group.

References

The Ascendant Therapeutic Potential of 4-Methoxycinnamonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Promise

In the relentless pursuit of novel therapeutic agents, the scientific community continually seeks chemical scaffolds that offer a blend of potent biological activity and synthetic accessibility. The 4-methoxycinnamonitrile framework has emerged as a compelling starting point for the development of a new generation of pharmaceuticals. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the burgeoning field of this compound derivatives, exploring their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their efficacy. We will dissect the current understanding of their anticancer, antimicrobial, and anti-inflammatory properties, providing not just a review of the data, but a deeper insight into the causal relationships between chemical structure and biological function. This document is intended to serve as a practical and comprehensive resource, empowering researchers to navigate and contribute to this exciting area of medicinal chemistry.

I. The Chemical Core: Synthesis and Characterization of this compound Derivatives

The synthetic versatility of the this compound scaffold is a key driver of its appeal in medicinal chemistry. The primary route to these derivatives is the Knoevenagel condensation, a reliable and efficient method for forming carbon-carbon double bonds.[1]

General Synthesis Protocol: Knoevenagel Condensation

This protocol outlines the synthesis of methoxy-substituted phenylacrylonitrile derivatives.

Materials:

  • Appropriately substituted methoxybenzaldehyde (e.g., 4-methoxybenzaldehyde)

  • 2-Phenylacetonitrile or other active methylene compound

  • Ethanol

  • 20% Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve the methoxybenzaldehyde (1 equivalent) and 2-phenylacetonitrile (1 equivalent) in ethanol.

  • While stirring at room temperature, slowly add 20% NaOH solution dropwise until the solution becomes opaque.

  • Continue stirring for an additional 30 minutes.

  • Cool the reaction mixture to allow for the precipitation of the product.

  • Filter the precipitate, wash thoroughly with water, and dry at room temperature.

  • The resulting solid can be further purified by recrystallization from a suitable solvent.

Characterization: The synthesized compounds should be rigorously characterized to confirm their structure and purity using standard analytical techniques, including:

  • Fourier-Transform Infrared Spectroscopy (FTIR)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • X-ray Crystallography (for suitable crystals)[1]

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow reagents Methoxybenzaldehyde + Phenylacetonitrile reaction Knoevenagel Condensation reagents->reaction solvent Ethanol solvent->reaction base 20% NaOH base->reaction workup Precipitation, Filtration, Washing reaction->workup purification Recrystallization workup->purification product This compound Derivative purification->product characterization FTIR, NMR, MS, X-ray product->characterization

Caption: Synthetic workflow for this compound derivatives.

II. Anticancer Activity: A Multifaceted Assault on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][2] The presence of the methoxy group and the acrylonitrile moiety appears to be crucial for their activity, likely by enhancing interactions with biological targets.[1]

Cytotoxicity against Human Cancer Cell Lines

Studies have shown that methoxy-substituted phenylacrylonitriles exhibit potent cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.[1] The half-maximal inhibitory concentration (IC₅₀) values for some of these derivatives are in the micromolar range, indicating significant anticancer potential.[1]

CompoundCancer Cell LineIC₅₀ (µM) - 48h
2a (4-methoxy) MCF-744
2b (2,4-dimethoxy) MCF-734
1g2a HCT1160.0059
1g2a BEL-74020.0078

Data compiled from multiple sources.[1][2]

Of particular note is the selectivity of some derivatives, which show higher toxicity towards cancer cells compared to healthy cell lines.[1] This selectivity is a critical factor in the development of effective and safe chemotherapeutic agents.

Mechanism of Action: Targeting Key Cellular Processes

The anticancer activity of this compound derivatives is believed to stem from their ability to interfere with fundamental cellular processes, including cell cycle progression and microtubule dynamics.

Tubulin Inhibition: Several 2-phenylacrylonitrile derivatives have been identified as potent tubulin polymerization inhibitors.[2] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] Molecular docking studies suggest that these compounds may bind to the colchicine-binding site of tubulin.[2][3]

Src Kinase Inhibition: Certain quinolinecarbonitrile derivatives, which share structural similarities with cinnamonitriles, have been shown to be potent inhibitors of Src kinase.[4] Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of Src kinase can therefore lead to the suppression of tumor growth.[4]

The proposed mechanism of anticancer action is illustrated in the following diagram.

Anticancer_Mechanism compound This compound Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits src_kinase Src Kinase compound->src_kinase Inhibits mitotic_spindle Mitotic Spindle Formation tubulin->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis proliferation Cell Proliferation & Survival src_kinase->proliferation proliferation->apoptosis Suppresses

References

4-Methoxycinnamonitrile: A Technical Guide to Potential Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Natural products and their synthetic derivatives have historically been a rich source of therapeutic leads.[1] Cinnamic acid and its analogues, for instance, have garnered significant interest for their antiproliferative and antitumorigenic properties.[1] This technical guide provides an in-depth exploration of 4-Methoxycinnamonitrile, a compound characterized by the presence of a methoxy-substituted phenyl ring and a nitrile group conjugated to a propenyl backbone. While direct and extensive research on the anticancer applications of this compound is emerging, this document synthesizes the available information and extrapolates its potential based on the well-documented activities of structurally related cinnamonitrile and cinnamic acid derivatives.[2][3] We will delve into hypothesized mechanisms of action, present detailed protocols for in vitro and in vivo evaluation, and provide a framework for future research into this promising compound.

Introduction to this compound

This compound, also known as p-methoxycinnamonitrile or 3-(4-methoxyphenyl)-2-propenenitrile, is an organic compound with the chemical formula C₁₀H₉NO.[4] It presents as a clear yellow liquid with a melting point between 50-55°C.[4] The presence of the α,β-unsaturated nitrile moiety is a key structural feature that is often associated with diverse biological activities in related compounds.[2] While its applications have been noted in the synthesis of more complex molecules and as a flavoring agent, its potential in medicinal chemistry, particularly in oncology, remains an area of active investigation.[4][5]

Chemical Structure of this compound:

Hypothesized Anticancer Mechanisms of Action

Based on the established anticancer properties of cinnamonitrile and cinnamic acid derivatives, we can propose several plausible mechanisms through which this compound may exert its antitumor effects.[2][6] These mechanisms often converge on the induction of programmed cell death (apoptosis) and the inhibition of uncontrolled cell proliferation through cell cycle arrest.

Induction of Apoptosis

Apoptosis is a regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer.[7] Many chemotherapeutic agents function by triggering apoptosis in cancer cells. Structurally related compounds to this compound have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

  • Intrinsic Pathway: This pathway is initiated by intracellular stress and converges on the mitochondria. We hypothesize that this compound may modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[8] An increase in the Bax/Bcl-2 ratio would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[7]

  • Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors. While less commonly implicated for this class of compounds, it remains a potential mechanism to investigate.

The diagram below illustrates the hypothesized apoptotic pathway induced by this compound.

apoptosis_pathway This compound This compound Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) This compound->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized Intrinsic Apoptotic Pathway.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer cells are characterized by their ability to bypass the normal checkpoints that regulate this process.[7] Cinnamic acid derivatives have been shown to induce cell cycle arrest, often at the G2/M or G1 phases, thereby preventing cancer cells from proliferating.[9][10] This is frequently achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[7] It is plausible that this compound could exert a similar cytostatic effect.

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the foundational step in characterizing the anticancer potential of a novel compound. The following are standard, robust protocols for assessing the cytotoxicity, pro-apoptotic, and cell cycle inhibitory effects of this compound.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for this purpose.[6]

Table 1: Example Data Summary for In Vitro Cytotoxicity (IC₅₀ Values)

Cell LineCancer TypeThis compound (µM)Doxorubicin (µM)
MCF-7Breast AdenocarcinomaHypothetical ValueReference Value
MDA-MB-231Breast AdenocarcinomaHypothetical ValueReference Value
A549Lung CarcinomaHypothetical ValueReference Value
HeLaCervical CarcinomaHypothetical ValueReference Value
HepG2Hepatocellular CarcinomaHypothetical ValueReference Value

Note: The values in this table are for illustrative purposes and would need to be determined experimentally.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, several assays can be employed.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

This technique allows for the detection and quantification of key proteins involved in the apoptotic cascade.

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

The following diagram outlines the general workflow for these in vitro assays.

in_vitro_workflow cluster_assays In Vitro Assays MTT MTT Assay (Cytotoxicity) Data Data Analysis (IC50, % Apoptosis, Protein Levels) MTT->Data Flow Flow Cytometry (Apoptosis/Cell Cycle) Flow->Data WB Western Blot (Protein Expression) WB->Data CancerCells Cancer Cell Lines Treatment Treatment with This compound CancerCells->Treatment Treatment->MTT Treatment->Flow Treatment->WB

Caption: General Workflow for In Vitro Anticancer Evaluation.

Cell Cycle Analysis by Flow Cytometry

To investigate the effect of this compound on cell cycle progression, PI staining followed by flow cytometry is the standard method.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Evaluation of Antitumor Efficacy

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy and safety in a more complex biological system. Xenograft models in immunocompromised mice are commonly used for this purpose.

Subcutaneous Xenograft Model

This model involves the implantation of human cancer cells under the skin of immunocompromised mice.

Experimental Protocol: Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and a vehicle control daily or on a specified schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Table 2: Example Data Summary for In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Hypothetical Value-
This compound10Hypothetical ValueCalculated Value
This compound25Hypothetical ValueCalculated Value
Positive ControlDoseReference ValueReference Value

Note: The values in this table are for illustrative purposes and would need to be determined experimentally.

Future Directions and Conclusion

The information presented in this technical guide provides a strong rationale for the investigation of this compound as a potential anticancer agent. While direct evidence is currently limited, the established activities of related cinnamonitrile and cinnamic acid derivatives suggest that it may induce apoptosis and cell cycle arrest in cancer cells.

Future research should focus on:

  • Comprehensive In Vitro Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy and Toxicity: Conducting thorough preclinical studies in various animal models to assess its therapeutic potential and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its anticancer activity and drug-like properties.

References

4-Methoxycinnamonitrile: A Technical Guide to Investigating its Presumed Biological Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamonitrile is a nitrile compound characterized by a methoxy group substitution on the phenyl ring. While direct and extensive research into its specific biological mechanism of action is currently limited, its structural similarity to well-studied bioactive molecules, such as cinnamaldehyde and other methoxyphenyl derivatives, provides a strong foundation for hypothesizing its potential therapeutic activities. This guide synthesizes the known biological effects of these related compounds to propose a scientifically-grounded framework for investigating the mechanism of action of this compound. We will delve into its likely modulation of key cellular signaling pathways, namely NF-κB and MAPK, which are central to inflammation, cell proliferation, and apoptosis. This document provides in-depth, field-proven experimental protocols to empower researchers to rigorously test these hypotheses and elucidate the therapeutic potential of this compound.

Introduction to this compound: An Unexplored Potential

This compound is an organic compound with the molecular formula C₁₀H₉NO. While its primary applications have been in organic synthesis and as a component in fragrances and flavors, emerging interest in its biological activity is driven by the well-documented therapeutic properties of its structural analogs found in cinnamon and other natural sources[1]. Research on related compounds suggests potential anti-cancer and antimicrobial effects for this compound. However, a significant knowledge gap exists regarding its precise molecular targets and mechanisms of action within biological systems.

This guide puts forth a reasoned scientific approach to unraveling these mechanisms, drawing parallels from the established bioactivities of cinnamaldehyde, 2-methoxycinnamaldehyde, and other methoxyphenyl compounds. The central hypothesis is that this compound likely exerts anti-inflammatory, antioxidant, and anti-proliferative effects through the modulation of the NF-κB and MAPK signaling cascades.

Inferred Mechanisms of Action: A Focus on Core Signaling Pathways

Based on extensive research into cinnamon extracts and their bioactive components, two primary signaling pathways emerge as probable targets for this compound: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are critical regulators of cellular responses to a wide array of stimuli, including stress, cytokines, and growth factors. Their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.

The NF-κB Signaling Pathway: A Potential Target for Anti-Inflammatory Action

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[2][3][4].

Compounds like cinnamaldehyde and 2-methoxycinnamaldehyde have been shown to inhibit NF-κB activation[5]. It is plausible that this compound shares this capability, potentially by inhibiting IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IkB-NFkB Complex NFkB NFkB NFkB_nuc NFkB NFkB->NFkB_nuc Translocation p_IkB p-IkB IkB_NFkB->p_IkB Phosphorylation Ub Ubiquitination & Degradation p_IkB->Ub Ub->NFkB Releases 4_Methoxycinnamonitrile This compound (Hypothesized) 4_Methoxycinnamonitrile->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Tx Pro-inflammatory Gene Transcription DNA->Gene_Tx

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway: Modulating Cell Fate

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK subfamilies include ERK, JNK, and p38 MAPK. Dysregulation of the MAPK pathway is frequently observed in various cancers[4].

Cinnamaldehyde has been demonstrated to induce apoptosis in cancer cells through the activation of the MAPK pathway[6]. It has also been shown to promote angiogenesis and wound healing by activating the PI3K/AKT and MAPK signaling pathways[7][8]. Given these precedents, this compound may exert anti-proliferative or pro-apoptotic effects by modulating the activity of specific MAPK pathway components.

MAPK_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Bind Ras Ras Receptor->Ras Activate Raf Raf Ras->Raf Activate MEK MEK Raf->MEK Phosphorylate ERK ERK MEK->ERK Phosphorylate Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activate Cellular_Response Cell Proliferation, Differentiation, Apoptosis Transcription_Factors->Cellular_Response Regulate 4_Methoxycinnamonitrile This compound (Hypothesized) 4_Methoxycinnamonitrile->MEK Modulates

Figure 2: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols for Mechanistic Investigation

To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear path for investigation.

Assessment of Cytotoxicity and Cell Viability

Before investigating specific signaling pathways, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a reliable and widely used colorimetric method for this purpose[9][10][11].

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HeLa for anti-proliferative studies) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial screening. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Investigation of NF-κB Pathway Inhibition

Protocol: NF-κB Luciferase Reporter Assay [12]

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the stimulated control.

Analysis of MAPK Pathway Modulation

Protocol: Western Blotting for Phosphorylated MAPK Proteins [13][14][15][16]

This technique allows for the detection and quantification of the phosphorylated (activated) forms of key MAPK proteins like ERK, JNK, and p38.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., a known MAPK activator like EGF).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental_Workflow cluster_workflow Experimental Workflow for Mechanistic Investigation Start Hypothesis Generation MTT Cytotoxicity Assessment (MTT Assay) Start->MTT Concentration Determine Non-Toxic Concentration Range MTT->Concentration NFkB_Assay NF-kB Reporter Assay (Luciferase) Concentration->NFkB_Assay MAPK_Assay Western Blot Analysis (p-ERK, p-JNK, p-p38) Concentration->MAPK_Assay Data_Analysis Data Analysis & Interpretation NFkB_Assay->Data_Analysis MAPK_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Figure 3: A streamlined workflow for investigating the mechanism of action of this compound.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected results from the described assays, which would support the proposed mechanism of action.

AssayEndpointExpected Outcome with this compound TreatmentImplication
MTT Assay Cell Viability (IC₅₀)IC₅₀ > 50 µM in non-cancerous cellsLow cytotoxicity at concentrations effective for signaling modulation.
NF-κB Reporter Assay Luciferase ActivityDose-dependent decrease in TNF-α/LPS-induced activityInhibition of NF-κB transcriptional activity.
Western Blot p-IκBα / Total IκBαDecreased ratio upon stimulationPrevention of IκBα degradation, a key step in NF-κB activation.
Western Blot p-ERK / Total ERKAltered phosphorylation levelsModulation of the MAPK/ERK pathway, impacting cell proliferation or survival.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be definitively elucidated, the evidence from structurally related compounds strongly suggests its potential as a modulator of the NF-κB and MAPK signaling pathways. The experimental framework provided in this guide offers a robust and logical approach for researchers to systematically investigate these hypotheses.

Future research should focus on validating these in vitro findings in pre-clinical animal models of inflammatory diseases and cancer. Furthermore, identifying the direct molecular binding partners of this compound will be crucial for a complete understanding of its mechanism of action and for its potential development as a novel therapeutic agent. The exploration of this compound and its derivatives holds significant promise for the discovery of new treatments for a range of human diseases.

References

Solubility of 4-Methoxycinnamonitrile in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxycinnamonitrile in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound, a nitrile derivative of methoxycinnamic acid, is a compound of increasing interest in organic synthesis and pharmaceutical research. Its chemical structure, featuring a methoxy group, a phenyl ring, and a nitrile functional group, imparts a unique combination of polarity and reactivity. Understanding its solubility in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.

This guide provides a comprehensive overview of the principles governing the solubility of this compound. It moves beyond a simple data table to offer a foundational understanding of solvent-solute interactions, a robust experimental protocol for solubility determination, and a framework for interpreting the resulting data. This document is intended for researchers, chemists, and formulation scientists who require a practical and theoretically sound approach to working with this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom suggests that a solute will have the highest solubility in a solvent that shares similar intermolecular forces. The structure of this compound allows for several key interactions:

  • Dipole-Dipole Interactions: The electron-withdrawing nitrile group (-C≡N) and the electron-donating methoxy group (-OCH₃) create a significant molecular dipole.

  • π-π Stacking: The presence of the aromatic benzene ring allows for π-π stacking interactions with other aromatic molecules.

  • Van der Waals Forces: These London dispersion forces are present in all molecules and contribute to the overall solubility.

Given these features, we can predict that this compound will exhibit favorable solubility in solvents that are polar and can engage in dipole-dipole interactions.

Solvent Classification and Expected Interactions

To systematically approach solubility screening, we can classify common organic solvents into three main categories based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol) and water, can act as hydrogen bond donors and acceptors. While this compound is not a strong hydrogen bond donor, the oxygen of the methoxy group and the nitrogen of the nitrile group can act as hydrogen bond acceptors.

  • Polar Aprotic Solvents: This class includes solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). They possess significant dipole moments but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors. These solvents are expected to be effective at solvating this compound due to strong dipole-dipole interactions.

  • Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and minimal dipole moments. Toluene, being aromatic, may show some limited solubility enhancement due to potential π-π stacking. Generally, nonpolar solvents are expected to be poor solvents for this compound.

The following diagram illustrates the logical workflow for selecting appropriate solvents for solubility testing.

G cluster_0 Solubility Prediction Workflow cluster_1 Solvent Categories A Analyze Solute Structure (this compound) - Dipole Moment - Aromatic Ring - H-bond Acceptors B Identify Key Intermolecular Forces A->B determines C Classify Potential Solvents B->C guides selection of D Polar Aprotic (e.g., Acetone, DMSO) High dipole moment C->D categorize into E Polar Protic (e.g., Ethanol, Methanol) H-bond donor/acceptor C->E categorize into F Nonpolar (e.g., Hexane, Toluene) Mainly van der Waals C->F categorize into G Hypothesize Solubility: High in Polar Aprotic Moderate in Polar Protic Low in Nonpolar D->G E->G F->G

Caption: Workflow for predicting this compound solubility based on molecular interactions.

Experimental Determination of Solubility

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To accurately measure the solubility of this compound in a selection of organic solvents at a defined temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or small glass flasks with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An excess is critical to ensure a saturated solution is achieved.

    • Add a known volume (e.g., 5.0 mL) of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure equilibrium is fully established.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is crucial to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

The following diagram outlines the key steps of this experimental protocol.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-48h at const. T) A->B C 3. Settle & Filter (0.22 µm Syringe Filter) B->C D 4. Dilute Sample for Analysis C->D E 5. Quantify (e.g., HPLC, UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: Isothermal equilibrium method for determining solubility.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clear comparison. This allows for easy identification of optimal solvents for specific applications.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Observations
AcetonePolar Aprotic[Experimental Data][Calculated Data][e.g., Clear solution]
AcetonitrilePolar Aprotic[Experimental Data][Calculated Data][e.g., Clear solution]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Data][Calculated Data][e.g., Very soluble]
EthanolPolar Protic[Experimental Data][Calculated Data][e.g., Moderately soluble]
MethanolPolar Protic[Experimental Data][Calculated Data][e.g., Moderately soluble]
TolueneNonpolar (Aromatic)[Experimental Data][Calculated Data][e.g., Sparingly soluble]
n-HexaneNonpolar (Aliphatic)[Experimental Data][Calculated Data][e.g., Insoluble]
WaterPolar Protic[Experimental Data][Calculated Data][e.g., Insoluble]

Interpreting the Results:

The experimental data recorded in the table above can be used to validate the initial predictions based on intermolecular forces. It is anticipated that solubility will be highest in polar aprotic solvents like DMSO and acetone, where strong dipole-dipole interactions can occur. Moderate solubility is expected in polar protic solvents like ethanol and methanol, while nonpolar solvents such as hexane are likely to be poor solvents. This systematic approach allows researchers to select the most appropriate solvent system for their needs, whether for chemical reactions, purification by recrystallization, or formulation for biological assays.

Conclusion

While a definitive, pre-existing dataset for the solubility of this compound is sparse, a thorough understanding of its molecular structure and the principles of intermolecular forces provides a strong predictive framework. This guide has outlined the theoretical basis for solubility, provided a detailed and robust experimental protocol for its determination using the isothermal equilibrium method, and offered a structured format for presenting and interpreting the resulting data. By following this scientifically grounded approach, researchers can confidently and accurately determine the solubility of this compound, enabling its effective use in a wide range of scientific applications.

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 4-Methoxycinnamonitrile via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxycinnamonitrile is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] This application note provides a detailed, step-by-step protocol for the synthesis of this compound through the Knoevenagel condensation of 4-anisaldehyde and malononitrile. The guide emphasizes safety, procedural causality, and robust characterization, ensuring a reliable and reproducible workflow suitable for research and development laboratories.

Introduction and Scientific Background

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, renowned for its efficiency in forming carbon-carbon double bonds.[2] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound—a compound possessing a CH₂ group flanked by two electron-withdrawing groups.[2] This reaction is typically catalyzed by a weak base, such as an amine.

In this protocol, we apply the Knoevenagel condensation to synthesize this compound. The reaction proceeds via the nucleophilic addition of a carbanion, generated from malononitrile by a basic catalyst, to the carbonyl carbon of 4-anisaldehyde. This is followed by a dehydration step to yield the α,β-unsaturated nitrile product.[3][4] This method is favored for its high yields, mild reaction conditions, and operational simplicity.

Reaction Scheme and Mechanism

The overall reaction is as follows:

  • Reactants: 4-Anisaldehyde and Malononitrile

  • Product: this compound

  • Byproduct: Water

Mechanism: The reaction is initiated by the deprotonation of the acidic α-hydrogen from the malononitrile methylene group by a base, creating a resonance-stabilized carbanion.[3] This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-anisaldehyde. The resulting tetrahedral alkoxide intermediate is protonated to form a β-hydroxy compound (an aldol-type adduct).[3] Finally, a molecule of water is eliminated (dehydration) to produce the stable, conjugated final product, this compound.[3]

Materials and Safety

Reagents and Materials
ReagentCAS No.Molecular FormulaMolecular Wt. ( g/mol )
4-Anisaldehyde123-11-5C₈H₈O₂136.15
Malononitrile109-77-3C₃H₂N₂66.06
Piperidine (Catalyst)110-89-4C₅H₁₁N85.15
Ethanol (95%)64-17-5C₂H₅OH46.07
Deionized Water7732-18-5H₂O18.02
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers and graduated cylinders

  • Buchner funnel and filter flask

  • Melting point apparatus

  • Spectroscopic instruments (IR, NMR, MS)

Critical Safety Precautions

All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • 4-Anisaldehyde: May cause skin and eye irritation. It is suspected of damaging fertility or the unborn child. Avoid inhalation of vapors.

  • Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care using a closed system where possible. In case of contact, wash the affected area immediately and thoroughly with soap and water and seek immediate medical attention.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization A 1. Weigh & Dissolve 4-Anisaldehyde in Ethanol B 2. Add Malononitrile to Solution A->B Mix Reagents C 3. Add Piperidine (Catalyst) B->C Initiate Reaction D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Precipitate Crude Product in Ice Water D->E Reaction Complete F 6. Collect by Suction Filtration E->F G 7. Recrystallize from Ethanol/Water F->G Purify H 8. Dry Final Product G->H I 9. Determine Melting Point H->I Analyze J 10. Perform Spectroscopic Analysis (IR, NMR, MS) I->J

Caption: Workflow for the synthesis and characterization of this compound.

Step-by-Step Synthesis Protocol

Step 1: Reagent Preparation 1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-anisaldehyde (5.00 g, 36.7 mmol). 1.2. Add 30 mL of 95% ethanol to the flask and stir until the 4-anisaldehyde is completely dissolved.

Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the aldehyde reactant and the nitrile reactant, creating a homogeneous reaction medium for efficient molecular interaction.

Step 2: Addition of Malononitrile 2.1. To the stirred solution, add malononitrile (2.42 g, 36.7 mmol, 1.0 equivalent). 2.2. Continue stirring for 2-3 minutes until the malononitrile has fully dissolved.

Causality: Using equimolar amounts of reactants ensures the most efficient conversion without the need to remove a large excess of a starting material during purification.

Step 3: Catalysis and Reaction 3.1. Carefully add 3-4 drops of piperidine to the reaction mixture using a Pasteur pipette. 3.2. A noticeable warming of the solution and the formation of a precipitate should occur within minutes, indicating the reaction is proceeding. 3.3. Allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Causality: Piperidine, a weak base, is a highly effective catalyst for the Knoevenagel condensation. It is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[2]

Step 4: Product Isolation and Purification 4.1. Pour the reaction mixture (which should be a thick slurry) into a beaker containing 100 mL of ice-cold water. 4.2. Stir the aqueous mixture vigorously for 5-10 minutes to ensure complete precipitation of the crude product. 4.3. Collect the pale yellow solid by suction filtration using a Buchner funnel. 4.4. Wash the solid on the filter paper with two portions of cold water (2 x 25 mL) to remove any residual catalyst and unreacted malononitrile.

Causality: The product, this compound, is poorly soluble in water, while the catalyst and any unreacted malononitrile have some water solubility. Pouring the reaction mixture into ice water causes the product to precipitate out of the ethanol/water mixture, providing an effective method for initial isolation.[5]

Step 5: Recrystallization 5.1. Transfer the crude solid to a 150 mL beaker. 5.2. Add a minimal amount of hot 95% ethanol (approximately 30-40 mL) to dissolve the solid completely. Gentle heating on a hot plate may be required. 5.3. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 20-30 minutes to maximize crystal formation. 5.4. Collect the purified, crystalline product by suction filtration, wash with a small amount of ice-cold ethanol, and allow it to air dry on the filter paper.

Causality: Recrystallization is a purification technique that relies on the difference in solubility of the desired compound and impurities at different temperatures.[6] This step effectively removes soluble impurities, resulting in a product with high purity.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical methods.[7][8]

ParameterExpected Result
Appearance White to pale yellow crystalline solid
Melting Point 64 °C[9]
Yield Typically >85%
IR (Infrared) Spectroscopy Key peaks (cm⁻¹): ~2220 (C≡N stretch), ~1600 (C=C alkene stretch), ~1250 (C-O ether stretch)[10]
¹H NMR (Proton NMR) Expected signals (in CDCl₃): δ ~7.8 (d, 2H, Ar-H), δ ~7.4 (d, 1H, =CH), δ ~6.9 (d, 2H, Ar-H), δ ~5.8 (d, 1H, =CH), δ ~3.8 (s, 3H, -OCH₃)
¹³C NMR (Carbon NMR) Expected signals (in CDCl₃): δ ~162, ~150, ~132, ~127, ~117, ~115, ~100, ~56
Mass Spectrometry (MS) Molecular Ion (M⁺) peak at m/z = 159.18[11][12]

Conclusion

This protocol details a robust and efficient synthesis of this compound via a base-catalyzed Knoevenagel condensation. By carefully following the outlined steps and adhering to all safety precautions, researchers can reliably produce high-purity material suitable for further applications in synthetic and medicinal chemistry. The provided characterization data serves as a benchmark for validating the final product's identity and purity.

References

Application Note: Structural Elucidation of 4-Methoxycinnamonitrile using High-Resolution ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

4-Methoxycinnamonitrile, a derivative of cinnamic acid, is an organic compound with applications as a chemical intermediate and has been investigated for its biological activities, including nematicidal properties. Accurate structural confirmation and purity assessment are critical for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the unambiguous determination of molecular structure.[1][2] This application note provides a detailed guide to the characterization of this compound using one-dimensional ¹H and ¹³C NMR, offering insights into experimental protocols, spectral interpretation, and data analysis.

Core Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. By applying radiofrequency (RF) pulses, the nuclei can be excited from a lower to a higher energy state. The subsequent relaxation and emission of energy are detected as an NMR signal.[2] The precise frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing invaluable information about the molecular framework.[1]

  • ¹H NMR Spectroscopy provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons through spin-spin coupling.

  • ¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in a molecule and provides information about their chemical environment.

Experimental Design and Protocols

A robust experimental design is foundational to acquiring high-quality, reproducible NMR data. The following sections detail the necessary materials, safety precautions, and step-by-step protocols for sample preparation and data acquisition.

Materials and Instrumentation
  • Analyte: this compound (Purity ≥98%)[4]

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, cotton or glass wool for filtration, volumetric flasks.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Safety and Handling

This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All handling of the solid compound and preparation of the solution should be performed within a chemical fume hood.

Workflow for NMR Analysis

The overall process from sample preparation to final structural confirmation is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh ~10-20 mg of This compound dissolve Dissolve in ~0.7 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Lock, Tune, Shim) filter->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Fourier Transform & Phasing acquire_c13->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign confirm Confirm Structure assign->confirm

Caption: Experimental workflow from sample preparation to data analysis.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. To obtain high-resolution spectra, the sample must be free of particulate matter.[5]

  • Weighing: Accurately weigh approximately 10-20 mg of solid this compound.[6][7]

  • Dissolution: Transfer the solid to a small, clean vial and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[5]

  • Filtration: Construct a microfilter by placing a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.[5][7]

  • Volume Check: Ensure the sample height in the NMR tube is at least 4.5-5 cm to be within the instrument's detection coil.[7][8]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Protocol 2: NMR Data Acquisition
  • Instrument Insertion: Insert the sample into the spectrometer.

  • Locking: The spectrometer will "lock" onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.[8]

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Shim the magnetic field to maximize its homogeneity across the sample, which is crucial for achieving sharp spectral lines and high resolution.[9]

  • ¹H Acquisition: Acquire the proton spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).

  • ¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a single line (e.g., 1024 scans, 2-second relaxation delay).

Spectral Interpretation and Results

The acquired spectra are processed via Fourier transformation to yield the final frequency-domain NMR plot. The following analysis is based on established chemical shift principles and data from analogous compounds.

Molecular Structure and Atom Labeling

To facilitate clear spectral assignment, the atoms of this compound are labeled as shown below.

G cluster_mol This compound mol c1 C1 c2 C2/C6 c3 C3/C5 c4 C4 c7 C7 c8 C8 c9 C9 c10 C10 h26 H2/H6 h35 H3/H5 h7 H7 h8 H8 h10 H10

Caption: Labeled structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a distinct fingerprint of the proton environments. The expected signals for the trans isomer, which is typically the major component, are detailed below.

Proton Label Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H10~3.85Singlet (s)N/A3HProtons of the methoxy group (-OCH₃) are in a single environment with no adjacent protons, resulting in a singlet.
H3 / H5~6.93Doublet (d)~8.82HAromatic protons ortho to the electron-donating methoxy group are shielded and appear upfield. They are coupled to H2/H6.
H7~5.85Doublet (d)~16.71HVinylic proton alpha to the electron-withdrawing nitrile group is shielded relative to H8. The large J value confirms a trans relationship with H8.
H2 / H6~7.42Doublet (d)~8.82HAromatic protons meta to the methoxy group are less shielded and appear downfield. They are coupled to H3/H5.
H8~7.28Doublet (d)~16.71HVinylic proton beta to the nitrile group is deshielded by the aromatic ring. The large J value confirms a trans relationship with H7.

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Values are predictive and may vary slightly based on solvent and concentration.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Carbon Label Expected Chemical Shift (δ, ppm) Assignment Rationale
C10~55.5The methoxy carbon is aliphatic and shielded, appearing significantly upfield.
C8~96.5The vinylic carbon alpha to the nitrile group is strongly shielded by the nitrile's triple bond.
C3 / C5~114.8Aromatic carbons ortho to the electron-donating methoxy group are shielded.
C9~118.5The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in this region.
C1~126.0The quaternary aromatic carbon attached to the vinyl group.
C2 / C6~130.0Aromatic carbons meta to the methoxy group are less shielded than C3/C5.
C7~148.0The vinylic carbon beta to the nitrile is deshielded by the aromatic ring and appears downfield.
C4~162.0The quaternary aromatic carbon attached to the oxygen is the most deshielded aromatic carbon due to oxygen's electronegativity.

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Conclusion

This application note demonstrates the effective use of ¹H and ¹³C NMR spectroscopy for the comprehensive structural characterization of this compound. The detailed analysis of chemical shifts, coupling constants, and integration values from the ¹H spectrum, complemented by the distinct signals in the ¹³C spectrum, provides a self-validating system for confirming the molecular structure and assessing the isomeric purity of the sample. The protocols and interpretive guidance provided herein serve as a reliable resource for researchers in synthetic chemistry, quality control, and drug development.

References

Application Note: FT-IR Analysis of 4-Methoxycinnamonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

4-Methoxycinnamonitrile is a valuable organic intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure comprises several key functional groups, including a nitrile, a trans-alkene, an aryl ether, and a para-disubstituted aromatic ring. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for confirming the identity and purity of such compounds by identifying their constituent functional groups.[1] This application note provides a detailed guide to the FT-IR analysis of this compound, explaining the theoretical basis for spectral assignments and offering a robust protocol for obtaining high-quality spectra.

The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of its chemical bonds.[1] Each functional group has a characteristic vibrational frequency, resulting in a unique spectral fingerprint that allows for detailed structural elucidation.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the FT-IR spectrum of this compound lies in deconstructing its molecular structure into its primary functional groups and predicting their characteristic absorption regions.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond is a strong bond and possesses a large change in dipole moment during its stretching vibration. This results in a sharp, intense absorption peak in a relatively clean region of the spectrum, making it an excellent diagnostic marker.[2][3] For aromatic nitriles, this peak is expected between 2240 and 2220 cm⁻¹.[2] Conjugation with the aromatic ring and the alkene weakens the C≡N bond, lowering its absorption frequency compared to saturated nitriles.[4]

  • Alkene Group (-CH=CH-): As a trans-disubstituted alkene, several vibrations are expected. The C=C stretching vibration typically appears in the 1680-1660 cm⁻¹ region.[5] The most characteristic peak for a trans-alkene is the strong, sharp out-of-plane (oop) C-H bending (wagging) vibration, which occurs reliably in the 970-960 cm⁻¹ range.[5][6] Additionally, C-H stretching vibrations from the hydrogens attached to the double bond (=C-H) are expected at slightly higher frequencies than alkane C-H stretches, typically in the 3100-3000 cm⁻¹ region.[7]

  • Aryl Ether Group (Ar-O-CH₃): Aryl alkyl ethers are characterized by two distinct C-O stretching bands. An asymmetric stretching band is expected around 1250 cm⁻¹, and a symmetric stretching band should appear near 1040 cm⁻¹.[8][9][10]

  • Aromatic Ring (p-disubstituted benzene): The para-substitution pattern gives rise to specific absorption bands. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.[11] Carbon-carbon stretching vibrations within the ring typically produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[11] The substitution pattern is often confirmed by weak overtone and combination bands between 2000-1650 cm⁻¹.[12] Most importantly for para-substitution, a strong C-H out-of-plane bending vibration is expected in the 860-790 cm⁻¹ range.[13]

  • Methyl Group (-CH₃): The methyl group from the methoxy substituent will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.[7]

Below is a diagram illustrating the key functional groups and their associated vibrational modes in this compound.

Figure 1. Molecular structure and key vibrational groups of this compound.

Experimental Protocol: Solid Sample Analysis

This protocol outlines the steps for acquiring an FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[14] An alternative, the KBr pellet method, is also described.

Method 1: Attenuated Total Reflectance (ATR)

Causality: ATR is the preferred method for its speed and simplicity. It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[14] This technique is ideal for powdered or solid samples as it ensures good contact and produces high-quality, reproducible spectra with no sample preparation other than ensuring the sample is clean.

Protocol Steps:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean. Wipe it gently with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone, and allow it to dry completely.

    • Acquire a background spectrum. This is crucial as it measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.

  • Sample Application:

    • Place a small amount (1-5 mg) of the this compound powder directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample. This ensures firm, uniform contact between the sample and the crystal surface, which is essential for a strong signal.

  • Spectrum Acquisition:

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹).

    • Set the resolution to 4 cm⁻¹. This is sufficient for most qualitative analyses.

    • Set the number of scans to 16 or 32. Co-adding multiple scans improves the signal-to-noise ratio.

    • Initiate the scan to collect the sample spectrum. The software will automatically ratio it against the collected background.

  • Cleaning: After analysis, raise the press arm and carefully clean the sample powder from the crystal and press tip using a soft brush or lint-free wipe. Perform a final clean with a solvent wipe as in Step 2.

Method 2: Potassium Bromide (KBr) Pellet

Causality: This classic transmission method is used when ATR is unavailable or if a library spectrum in a KBr matrix is required for comparison. The sample is finely ground and dispersed in a matrix of dry KBr powder, which is transparent to IR radiation.[14] The mixture is then pressed into a transparent pellet. The quality of the spectrum is highly dependent on the particle size of the sample and the homogeneity of the pellet to minimize scattering of the IR beam.[15]

Protocol Steps:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder into an agate mortar.[16]

    • Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. Inadequate grinding can lead to scattering effects and distorted peaks.[15]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet. An opaque or cloudy pellet indicates poor mixing, moisture, or insufficient pressure.

  • Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample holder or a blank KBr pellet.

    • Acquire the sample spectrum using the same parameters as the ATR method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Cleaning: Disassemble and thoroughly clean the mortar, pestle, and pellet die after use to prevent cross-contamination.

Data Analysis and Interpretation

A representative FT-IR spectrum of this compound will display a series of absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the expected key peaks and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3080 - 3010Medium=C-H and Ar-C-H StretchAlkene & Aromatic
~2960 - 2850Medium-WeakC-H Stretch-OCH₃ (Methyl)
~2225 Strong, Sharp C≡N Stretch Nitrile
~1640MediumC=C StretchAlkene
~1605, ~1510Strong-MediumC=C In-Ring StretchAromatic
~1255 Strong Asymmetric Ar-O-C Stretch Aryl Ether
~1030 Strong Symmetric Ar-O-C Stretch Aryl Ether
~965 Strong, Sharp trans =C-H Out-of-Plane Bend Alkene
~830 Strong p-subst. Ar-C-H Out-of-Plane Bend Aromatic

Table 1. Characteristic FT-IR Peak Assignments for this compound.

Key Diagnostic Peaks for Confirmation:

  • The most unambiguous peak is the strong, sharp nitrile (C≡N) stretch around 2225 cm⁻¹ . Its presence and characteristic shape are primary indicators of the compound's identity.[2]

  • The presence of a strong, sharp peak around 965 cm⁻¹ is definitive evidence of a trans-disubstituted alkene.[5]

  • The combination of two strong bands around 1255 cm⁻¹ and 1030 cm⁻¹ confirms the aryl ether linkage.[8][17]

  • A strong band around 830 cm⁻¹ is characteristic of the C-H out-of-plane bending for a 1,4- (para) disubstituted benzene ring.[13][18]

Conclusion

FT-IR spectroscopy provides a definitive and efficient method for the structural confirmation of this compound. By systematically analyzing the key absorption bands in the spectrum, researchers can rapidly verify the presence of the nitrile, trans-alkene, aryl ether, and para-disubstituted aromatic functional groups. The characteristic sharp peaks for the nitrile stretch (≈2225 cm⁻¹) and the trans-alkene C-H bend (≈965 cm⁻¹) serve as particularly strong evidence for successful synthesis and compound identity. The protocols provided herein ensure the acquisition of high-quality, reliable spectral data for research, development, and quality control applications.

References

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pattern of 4-Methoxycinnamonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to understanding the mass spectrometric behavior of 4-Methoxycinnamonitrile under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. As a compound of interest in synthetic chemistry and materials science, its unambiguous identification is critical. Mass spectrometry offers unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This note outlines the characteristic fragmentation pathways, presents detailed experimental protocols for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides expert insights into interpreting the resulting data for robust compound identification.

Introduction and Molecular Properties

This compound, a derivative of cinnamonitrile, possesses a unique structure combining an aromatic ring, a methoxy group, and a conjugated nitrile system. This combination of functional groups dictates its fragmentation behavior in the gas phase. Understanding these fragmentation routes is essential for distinguishing it from structural isomers and for its quantitation in complex matrices. The high-energy, radical-cation-driven fragmentation of EI and the even-electron, proton-driven fragmentation of ESI provide complementary structural information.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
CAS Registry Number 28446-68-6[1][2]
Structure p-Methoxy group on a cinnamonitrile backbone[1][2]

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and highly reproducible fragmentation.[3] The process begins with the removal of an electron to form an energetically unstable molecular radical cation (M⁺•), which then undergoes a series of unimolecular decompositions to yield fragment ions.[4][5] For this compound, ionization likely occurs via removal of a lone pair electron from the methoxy oxygen or a pi electron from the aromatic system.[4]

The resulting EI mass spectrum is a fingerprint, with the most intense peak (base peak) and the molecular ion peak being of primary diagnostic value. The fragmentation of this compound is characterized by losses of small, stable radicals and neutral molecules.

Key Fragmentation Steps under EI:
  • Molecular Ion Formation: The process starts with the formation of the molecular ion at m/z 159 .

  • Loss of a Methyl Radical (•CH₃): A primary fragmentation route is the cleavage of the methyl group from the methoxy moiety, resulting in a highly stable ion at m/z 144 . This is a common pathway for methoxy-substituted aromatic compounds.

  • Sequential Loss of Carbon Monoxide (CO): The fragment ion at m/z 144 can subsequently lose a neutral CO molecule, a characteristic fragmentation for phenolic-type ions, to produce the ion at m/z 116 .

  • Loss of a Hydrogen Radical (•H): Loss of a hydrogen atom from the molecular ion leads to the M-1 peak at m/z 158 , which is often stabilized by extended conjugation.

  • Loss of Acetonitrile (CH₃CN): A rearrangement can lead to the expulsion of acetonitrile, resulting in a fragment at m/z 118 .

  • Formation of the Phenyl Cation: Cleavage of the entire side chain can lead to the formation of a phenyl cation derivative.

Proposed EI Fragmentation Diagram

EI_Fragmentation M This compound [M]⁺• m/z 159 F158 [M-H]⁺ m/z 158 M->F158 - •H F144 [M-CH₃]⁺ m/z 144 M->F144 - •CH₃ F128 [M-OCH₃]⁺ m/z 128 M->F128 - •OCH₃ F116 [M-CH₃-CO]⁺ m/z 116 F144->F116 - CO F115 [C₉H₇]⁺ m/z 115 F116->F115 - H

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Major EI Fragment Ions

The data presented below is interpreted from the publicly available NIST Mass Spectrum for this compound.[2]

Table 2: Characteristic Fragment Ions of this compound in EI-MS

m/zProposed Neutral LossProposed Ion Structure/FormulaRelative Intensity
159-[C₁₀H₉NO]⁺• (Molecular Ion)High
158•H[C₁₀H₈NO]⁺Moderate
144•CH₃[C₉H₆NO]⁺High
128•OCH₃[C₉H₇N]⁺Moderate
116•CH₃, CO[C₈H₆N]⁺High
115•CH₃, CO, H[C₉H₇]⁺Base Peak
89C₄H₂N, H[C₆H₅O]⁺Moderate

Protocol 1: GC-MS Analysis

This protocol outlines a standard method for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound standard.
  • Dissolve in 1.0 mL of high-purity ethyl acetate or methanol to create a 1 mg/mL stock solution.
  • Perform serial dilutions as necessary to achieve a final concentration of 1-10 µg/mL for analysis.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 7890A or equivalent.[6]
  • MS System: Agilent 5975C or equivalent Mass Selective Detector.[7]
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL, Split mode (e.g., 30:1 split ratio).[7]
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: Increase to 280 °C at a rate of 15 °C/min.[6]
  • Hold: Maintain 280 °C for 5 minutes.
  • MS Parameters:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.[6]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.
  • Data Acquisition: Full Scan Mode.

3. Data Analysis:

  • Integrate the chromatographic peak corresponding to this compound.
  • Extract the mass spectrum from the apex of the peak.
  • Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[2]
  • Analyze the fragmentation pattern to confirm key structural features as outlined in Table 2.

Electrospray Ionization (ESI) Fragmentation Pathway

Electrospray Ionization is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode.[8] Fragmentation is then induced in a collision cell (tandem mass spectrometry, MS/MS), and the resulting product ions are analyzed.[9] This process involves even-electron species, and the fragmentation pathways differ significantly from EI, often involving the loss of stable, neutral molecules rather than radicals.[5][8]

For this compound, protonation is most likely to occur at the nitrile nitrogen, which is a primary site of basicity.[10] The fragmentation of the resulting [M+H]⁺ ion at m/z 160 will be driven by the stability of the resulting product ions and neutral losses.

Proposed ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation M This compound [M+H]⁺ m/z 160 F143 [M+H-NH₃]⁺ m/z 143 M->F143 - NH₃ F132 [M+H-C₂H₄]⁺ m/z 132 M->F132 - C₂H₂N• (unlikely) or - C₂H₄ (rearrangement) F121 Tropylium-like ion [C₈H₉O]⁺ m/z 121 M->F121 - CH₂CN

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Summary of Proposed ESI-MS/MS Fragment Ions

Table 3: Predicted Fragment Ions of this compound in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Ion Structure/Formula
160143NH₃[C₁₀H₇O]⁺
160132C₂H₄ (via rearrangement)[C₈H₆NO]⁺
160121•CH₂CN[C₈H₉O]⁺ (p-methoxybenzyl cation)

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for analyzing this compound using Liquid Chromatography coupled to a tandem Mass Spectrometer with an ESI source. Method optimization is recommended for specific applications.

1. Sample and Mobile Phase Preparation:

  • Sample: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-100 ng/mL in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
  • Mobile Phase A: Deionized water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

2. LC-MS/MS Instrumentation and Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent.[11]
  • MS System: Agilent 6470A Triple Quadrupole or equivalent.[11]
  • Column: C18 reverse-phase column (e.g., Waters XTerra® MS C18, 2.1 x 100 mm, 3.5 µm).[12]
  • Column Temperature: 40 °C.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • LC Gradient:
  • Start at 10% B.
  • Linearly increase to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 10% B and re-equilibrate for 3 minutes.
  • MS Parameters:
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: +4000 V.
  • Gas Temperature: 325 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • Data Acquisition: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
  • Precursor Ion for Scan: m/z 160.
  • Collision Energy: Optimize between 10-40 eV to maximize fragmentation.
  • Suggested MRM transitions: 160 -> 143; 160 -> 121.

3. Data Analysis:

  • For product ion scans, identify the major fragment ions generated from the m/z 160 precursor.
  • For quantitative analysis using MRM, integrate the peak areas for the specified transitions to determine concentration.
  • Confirm the identity of the analyte by comparing retention time and the ratio of quantifier/qualifier ion transitions to a known standard.

Discussion: Comparative Insights and Best Practices

The fragmentation of this compound is highly dependent on the ionization method employed.

  • EI-MS provides a complex but highly reproducible fragmentation pattern ideal for library matching and initial identification of unknown volatile compounds. The dominant fragmentation is initiated by the loss of the methyl radical from the methoxy group.

  • ESI-MS/MS offers higher sensitivity and is suitable for analyzing samples in complex liquid matrices. Its fragmentation is more controlled, originating from the stable protonated molecule. The dominant fragmentation involves the loss of small, stable neutral molecules, providing clear, targeted transitions for quantitative analysis.

Expertise & Experience: When analyzing an unknown sample suspected to contain this compound, utilizing both GC-MS and LC-MS/MS provides the highest level of confidence. GC-MS can confirm the compound's identity against established libraries, while LC-MS/MS can provide sensitive quantification and confirmation in non-volatile matrices. The choice between methods should be guided by the sample matrix and the analytical objective (qualitative identification vs. quantitative measurement).

References

HPLC method for quantifying 4-Methoxycinnamonitrile purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 4-Methoxycinnamonitrile Purity using a Stability-Indicating HPLC Method

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability assessment. The protocol employs a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent resolution and peak symmetry. Method validation is outlined according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose.[1][2][3] A comprehensive forced degradation study protocol is also included to definitively establish the method's specificity and stability-indicating properties.[4][5][6]

Introduction and Scientific Principles

This compound (C₁₀H₉NO, MW: 159.18 g/mol ) is a chemical intermediate used in the synthesis of various organic compounds.[7][8] Ensuring its purity is critical as impurities can directly impact the yield, safety, and efficacy of subsequent products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity.[4]

This method is founded on the principles of reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[9]

  • Analyte and Stationary Phase Interaction: this compound is a relatively non-polar molecule due to its aromatic ring and nitrile group. A C18 (octadecyl) stationary phase, which consists of long alkyl chains bonded to silica, is selected to maximize hydrophobic interactions with the analyte, leading to effective retention and separation from more polar impurities.[10]

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water provides the necessary polarity to elute the analyte from the C18 column. Acetonitrile is chosen as the organic modifier for its low viscosity, which results in lower backpressure, and its UV transparency at the chosen detection wavelength.[11] The ratio of acetonitrile to water is optimized to achieve a suitable retention time and resolution.

  • Detector and Wavelength: The conjugated system of the aromatic ring and the α,β-unsaturated nitrile in this compound results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) or UV detector set at an appropriate wavelength (e.g., 225-254 nm) provides high sensitivity for the analyte and its potential degradation products.[12]

The objective of this protocol is to provide a method that is not only accurate and precise but also stability-indicating. A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) or key intermediate from its degradation products, thus providing a true measure of its stability under various stress conditions.[6][13] This is achieved through forced degradation studies, which are an integral part of method validation as per regulatory guidelines.[5][14]

Materials and Methods

2.1 Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatographic data system (CDS) software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

2.2 Chemicals and Reagents

  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q®).

  • Hydrochloric acid (HCl, analytical grade).

  • Sodium hydroxide (NaOH, analytical grade).

  • Hydrogen peroxide (H₂O₂, 30%, analytical grade).

2.3 Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 15 minutes

Experimental Protocols

3.1 Protocol 1: Preparation of Solutions

  • Mobile Phase (Acetonitrile:Water, 60:40 v/v):

    • Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Combine them in a suitable reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent (Acetonitrile:Water, 60:40 v/v):

    • Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix well.

  • Sample Solution (approx. 50 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with the diluent, and mix.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3.2 Protocol 2: HPLC Analysis Workflow

  • System Preparation: Set up the HPLC system according to the conditions in Section 2.3.

  • System Equilibration: Purge the pump with the mobile phase and then equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Perform system suitability injections (see Protocol 3).

    • Inject the sample solutions in duplicate.

    • Inject a standard solution after every 6-10 sample injections to monitor system drift.

  • Data Acquisition: Acquire chromatograms for the specified run time.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase & Diluent setup HPLC System Setup & Equilibration prep_mobile->setup prep_std Prepare Standard Solution (50 µg/mL) sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution (50 µg/mL) inject Inject Blank, Standards, & Samples prep_sample->inject setup->sst sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from solution preparation to final report generation.

3.3 Protocol 3: System Suitability Testing (SST) Before sample analysis, inject the Working Standard Solution (50 µg/mL) five times. The results must meet the following criteria to ensure the system is performing adequately.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump flow rate.

3.4 Protocol 4: Purity Calculation The purity of the this compound sample is calculated based on the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, relative response factors for known impurities should be determined.

Method Validation and Forced Degradation

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][15] Forced degradation studies are essential to establish the method's specificity and stability-indicating nature.[5][14]

Validation_Logic cluster_precision Precision cluster_accuracy Accuracy center_node Validated HPLC Method repeat Repeatability (Intra-day) repeat->center_node inter Intermediate Precision (Inter-day) inter->center_node recovery Spike Recovery recovery->center_node spec Specificity (Forced Degradation) spec->center_node lin Linearity & Range lin->center_node lod_loq LOD & LOQ lod_loq->center_node robust Robustness robust->center_node

Caption: Key parameters for HPLC method validation based on ICH guidelines.

4.1 Validation Parameters

ParameterPurpose and Protocol Outline
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is primarily achieved through forced degradation studies (see Section 4.2). Peak purity analysis using a PDA detector should also be performed on the stressed samples.
Linearity To verify that the detector response is directly proportional to the analyte concentration. Prepare at least five concentrations of the reference standard across a range (e.g., 25-75 µg/mL). Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value. This is assessed by performing spike recovery studies. A known amount of standard is added to the sample at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0% to 102.0%.
Precision Repeatability: Assesses precision over a short interval. Analyze six replicate preparations of the sample solution on the same day. The %RSD should be ≤ 2.0%. Intermediate Precision: Evaluates precision within the lab over different days, with different analysts, or on different equipment. The %RSD between the two sets of data should meet predefined criteria.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability criteria must still be met.[16]

4.2 Protocol for Forced Degradation Studies The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated without forming irrelevant secondary products from over-stressing.[14] A sample solution of this compound (e.g., 500 µg/mL) is used for each condition.

  • Acid Hydrolysis:

    • Mix the sample solution with an equal volume of 0.1 M HCl.

    • Heat at 60 °C for a specified time (e.g., 2-8 hours).

    • Cool, neutralize with 0.1 M NaOH, and dilute to the working concentration for analysis.

  • Base Hydrolysis:

    • Mix the sample solution with an equal volume of 0.1 M NaOH.

    • Keep at room temperature for a specified time (e.g., 1-4 hours).

    • Neutralize with 0.1 M HCl and dilute to the working concentration for analysis.

  • Oxidative Degradation:

    • Mix the sample solution with an equal volume of 3% H₂O₂.

    • Keep at room temperature for a specified time (e.g., 4-24 hours).

    • Dilute to the working concentration for analysis.

  • Thermal Degradation:

    • Store the solid sample in an oven at 80 °C for 48 hours.

    • Prepare a sample solution from the stressed solid and analyze.

  • Photolytic Degradation:

    • Expose the solid sample to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[17]

    • Prepare a sample solution from the stressed solid and analyze. A control sample should be protected from light.

For each condition, a control sample (unstressed) should be analyzed in parallel. The resulting chromatograms should demonstrate clear separation between the main this compound peak and any degradation product peaks.

Conclusion

The RP-HPLC method described provides a simple, precise, accurate, and robust solution for determining the purity of this compound. The validation strategy, including comprehensive forced degradation studies, ensures the method is stability-indicating and suitable for routine quality control in research and industrial settings. This application note serves as a complete guide for the implementation and validation of this critical analytical procedure.

References

Application Notes and Protocols for the Utilization of 4-Methoxycinnamonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Methoxycinnamonitrile as a versatile starting material in organic synthesis. The document outlines its chemical properties and explores its application in the synthesis of valuable heterocyclic scaffolds, including tetrazoles and pyrazolines, as well as primary amines. Detailed, field-proven protocols are provided for key transformations, emphasizing the causality behind experimental choices to ensure reproducibility and success. This guide is intended to serve as a practical resource for chemists engaged in the design and synthesis of novel molecules with potential therapeutic applications.

Introduction to this compound: A Versatile Building Block

This compound, also known as 3-(4-methoxyphenyl)acrylonitrile, is an organic compound featuring a methoxy-substituted phenyl ring conjugated with an acrylonitrile moiety.[1][2] This unique combination of a Michael acceptor (the α,β-unsaturated nitrile) and an electron-rich aromatic ring makes it a highly valuable and reactive substrate for a variety of organic transformations. Its chemical formula is C₁₀H₉NO, and it has a molecular weight of 159.18 g/mol .[3][4]

The strategic placement of the electron-donating methoxy group on the phenyl ring influences the electronic properties of the entire molecule, activating the aromatic ring towards electrophilic substitution and modulating the reactivity of the conjugated system. The nitrile group, a versatile functional handle, can be transformed into a wide array of other functionalities, including amines, carboxylic acids, and tetrazoles, the last of which is a well-regarded bioisostere for carboxylic acids in medicinal chemistry.[5][6] Consequently, this compound serves as a readily accessible precursor for the synthesis of diverse molecular scaffolds of significant interest in drug discovery and materials science.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 28446-68-6[2][3][4]
Molecular Formula C₁₀H₉NO[1][3]
Molecular Weight 159.18 g/mol [2][3]
Appearance Solid (mixture of cis and trans isomers)[1][2]
Synonyms p-Methoxycinnamonitrile, 3-(4-methoxyphenyl)acrylonitrile[1][3]

Key Synthetic Transformations and Applications

This section details selected, high-impact synthetic transformations starting from this compound, complete with detailed protocols and application notes for the resulting products.

Synthesis of 5-(4-Methoxystyryl)-1H-tetrazole via [3+2] Cycloaddition

The [3+2] cycloaddition reaction between a nitrile and an azide is a cornerstone for the synthesis of tetrazoles, a class of heterocycles with broad applications in medicinal chemistry due to their role as a bioisosteric replacement for carboxylic acids.[5][8] The following protocol details the synthesis of 5-(4-methoxystyryl)-1H-tetrazole, a valuable intermediate for further functionalization.

Application Note: 5-Substituted tetrazoles are crucial pharmacophores found in numerous approved drugs. Their metabolic stability and ability to participate in hydrogen bonding make them attractive for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The vinyl linkage in the product retains a point of unsaturation that can be further modified, for instance, through hydrogenation or oxidation, to generate a diverse library of compounds for screening.

Experimental Protocol: Synthesis of 5-(4-Methoxystyryl)-1H-tetrazole

This protocol is adapted from established methodologies for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[4]

  • Materials:

    • This compound

    • Sodium Azide (NaN₃)

    • Triethylammonium Chloride

    • Nitrobenzene

    • Microwave synthesis reactor

    • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

  • Procedure:

    • In a microwave-safe reaction vessel, combine this compound (1.0 mmol), sodium azide (1.5 mmol), and triethylammonium chloride (1.5 mmol).

    • Add nitrobenzene (3 mL) to the vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a controlled temperature (typically 120-150 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-methoxystyryl)-1H-tetrazole.

Diagram 1: Workflow for Tetrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Combine Reactants: This compound, NaN₃, Et₃N·HCl solvent Add Nitrobenzene start->solvent mw Microwave Irradiation (120-150 °C) solvent->mw cool Cool to RT mw->cool extract Dilute & Wash cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 5-(4-Methoxystyryl)-1H-tetrazole purify->product

Caption: Workflow for the microwave-assisted synthesis of 5-(4-methoxystyryl)-1H-tetrazole.

Reduction of this compound to 4-Methoxycinnamylamine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to key building blocks for pharmaceuticals, agrochemicals, and other fine chemicals.[9] The following protocol describes a catalytic reduction of this compound to 4-Methoxycinnamylamine using a nickel boride system.[1][10]

Application Note: Primary amines are ubiquitous in medicinal chemistry, serving as crucial intermediates for the synthesis of amides, sulfonamides, and a variety of heterocyclic systems.[11] 4-Methoxycinnamylamine, with its preserved double bond, can be utilized in subsequent reactions such as Michael additions or as a precursor for the synthesis of more complex alkaloids and other nitrogen-containing natural product analogues.

Experimental Protocol: Catalytic Reduction to 4-Methoxycinnamylamine

This protocol is based on the nickel boride-catalyzed reduction of nitriles.[10]

  • Materials:

    • This compound

    • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

    • Sodium Borohydride (NaBH₄)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Methanol (MeOH)

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • To a stirred solution of this compound (1.0 mmol) and di-tert-butyl dicarbonate (2.0 mmol) in methanol (10 mL) at 0 °C, add Nickel(II) chloride hexahydrate (0.1 mmol).

    • Slowly add sodium borohydride (7.0 mmol) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting Boc-protected amine can be purified by column chromatography. The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

Diagram 2: Nitrile Reduction Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification start Combine: This compound, Boc₂O, NiCl₂·6H₂O in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 warm Warm to RT & Stir (15h) add_nabh4->warm quench Quench with H₂O warm->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Boc-protected 4-Methoxycinnamylamine purify->product

Caption: Workflow for the catalytic reduction and in-situ protection of this compound.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14] They are commonly synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[12][13] this compound can be readily hydrolyzed to the corresponding 4-methoxycinnamic acid, which can then be converted to the chalcone, or it can potentially undergo direct cycloaddition with suitable reagents. The following protocol outlines a general synthesis of a pyrazoline derivative starting from a chalcone derived from 4-methoxycinnamic acid.

Application Note: The pyrazoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are actively investigated for the development of new therapeutic agents.[15][16] The specific substitution pattern on the pyrazoline ring significantly influences its biological activity, making the synthesis of a diverse range of analogues a key strategy in drug discovery programs.

Experimental Protocol: Synthesis of a 4,5-Dihydropyrazole Derivative

This protocol describes a general procedure for the synthesis of pyrazolines from chalcones, which can be prepared from this compound via hydrolysis and subsequent condensation.

  • Part A: Hydrolysis of this compound to 4-Methoxycinnamic Acid (A standard hydrolysis protocol would be employed here, for instance, heating with aqueous acid or base).

  • Part B: Synthesis of Chalcone (A Claisen-Schmidt condensation of the corresponding acetophenone with 4-methoxybenzaldehyde, derived from the acid, would be performed).

  • Part C: Synthesis of the Pyrazoline This protocol is adapted from general methods for pyrazoline synthesis.[13][17]

    • Materials:

      • (E)-1-aryl-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

      • Hydrazine Hydrate (N₂H₄·H₂O)

      • Glacial Acetic Acid

      • Ethanol

      • Standard laboratory glassware and purification apparatus

    • Procedure:

      • Dissolve the chalcone (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

      • Add hydrazine hydrate (1.5 mmol) to the solution.

      • Add a catalytic amount of glacial acetic acid (a few drops).

      • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

      • After completion, cool the reaction mixture to room temperature.

      • Pour the mixture into ice-cold water to precipitate the product.

      • Collect the solid by vacuum filtration, wash with cold water, and dry.

      • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Diagram 3: Pyrazoline Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction cluster_2 Work-up and Purification start This compound hydrolysis Hydrolysis start->hydrolysis acid 4-Methoxycinnamic Acid hydrolysis->acid chalcone_synth Chalcone Synthesis acid->chalcone_synth chalcone Chalcone Derivative chalcone_synth->chalcone reactants Chalcone + Hydrazine Hydrate in Ethanol/Acetic Acid chalcone->reactants reflux Reflux (4-6h) reactants->reflux precipitate Pour into Ice Water reflux->precipitate filter Filter & Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product Pyrazoline Derivative recrystallize->product

Caption: General workflow for the synthesis of pyrazoline derivatives from this compound.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide range of valuable organic molecules. Its unique structural features allow for facile transformations of both the nitrile and the α,β-unsaturated system, providing access to important heterocyclic scaffolds such as tetrazoles and pyrazolines, as well as primary amines. The protocols outlined in this guide offer reliable and reproducible methods for these key transformations, empowering researchers to explore the chemical space around these privileged structures in their quest for novel therapeutic agents and functional materials.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 4-Methoxycinnamonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Cinnamic Acid Derivatives in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic applications. Cinnamic acid and its derivatives have emerged as a promising class of natural and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial properties against various pathogenic bacteria and fungi.[1][2][3] 4-Methoxycinnamonitrile, a derivative of cinnamic acid, is a compound of interest for its potential antimicrobial efficacy. This document provides a comprehensive experimental framework for researchers to evaluate the antimicrobial activity of this compound, detailing the necessary protocols, data interpretation, and safety considerations.

The rationale for investigating this compound stems from the known bioactivity of related compounds. Cinnamic acid derivatives have been shown to interfere with microbial growth through various mechanisms, including the inhibition of enzymes crucial for DNA replication, such as DNA gyrase, and the disruption of cell membrane integrity.[4][5][6] This application note will guide researchers through a systematic evaluation of this compound, from initial screening to the determination of its bactericidal or fungicidal potential.

Safety and Handling of this compound

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Based on available data, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Experimental Design and Workflow

A tiered approach is recommended to comprehensively assess the antimicrobial properties of this compound. The workflow begins with a qualitative assessment of antimicrobial activity, followed by quantitative determination of the minimum inhibitory and bactericidal/fungicidal concentrations.

experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_quantitative Quantitative Assessment cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution prep_inoculum Prepare Standardized Microbial Inoculum prep_compound->prep_inoculum disk_diffusion Agar Disk Diffusion Assay (Qualitative) prep_inoculum->disk_diffusion mic_assay Broth Microdilution for Minimum Inhibitory Concentration (MIC) prep_inoculum->mic_assay disk_diffusion->mic_assay Inform concentration range mbc_assay Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic_assay->mbc_assay Based on MIC results data_analysis Data Interpretation and Calculation of MBC/MIC Ratio mbc_assay->data_analysis

Caption: Experimental workflow for evaluating antimicrobial activity.

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO) or ethanol (ensure solubility and perform solvent toxicity controls)[7]

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strains:

    • Yeast: Candida albicans (e.g., ATCC 90028)

    • Mold: Aspergillus niger (e.g., ATCC 16404)

  • Growth Media:

    • Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria

    • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

    • Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) for fungi

  • Reagents and Consumables:

    • Sterile 96-well microtiter plates

    • Sterile petri dishes

    • Sterile filter paper discs (6 mm diameter)

    • McFarland turbidity standards (0.5)

    • Sterile saline solution (0.85% NaCl)

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Sterile loops, swabs, and pipettes

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

The accurate preparation of the stock solution is critical for reproducible results.

  • Determine Solubility: Perform a preliminary solubility test of this compound in various solvents (e.g., DMSO, ethanol) to determine the most suitable solvent.[7]

  • Prepare Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the antimicrobial activity and helps in determining the initial concentration range for quantitative tests.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly streak the standardized inoculum onto the surface of MHA (for bacteria) or SDA (for fungi) plates using a sterile cotton swab.

  • Disk Application: Aseptically place sterile filter paper discs onto the inoculated agar surface.

  • Compound Loading: Carefully pipette a defined volume (e.g., 10 µL) of different concentrations of the this compound stock solution onto the discs.

  • Controls:

    • Positive Control: A disc loaded with a standard antibiotic.

    • Negative Control: A disc loaded with the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Compound Concentration (µ g/disc ) Zone of Inhibition (mm)
This compound100e.g., 15
50e.g., 12
Positive Controle.g., Ciprofloxacin (5 µg)e.g., 25
Negative ControlSolvent0
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Plate Preparation: Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well.

  • Controls:

    • Growth Control: Wells with broth and inoculum only.

    • Sterility Control: Wells with broth only.

    • Solvent Control: Wells with the highest concentration of the solvent and inoculum.

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

  • Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh MHA or SDA plate.

  • Incubation: Incubate the plates for 24-48 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial or fungal inoculum (i.e., no more than 0.1% of the original inoculum survives).

Test Organism MIC (µg/mL) MBC/MFC (µg/mL) MBC/MIC Ratio Interpretation
S. aureuse.g., 32e.g., 642Bactericidal
E. colie.g., 64e.g., 2564Bactericidal
C. albicanse.g., 16e.g., >256>16Fungistatic

Interpretation of MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity, while a ratio of > 4 suggests bacteriostatic or fungistatic activity.[5]

Potential Mechanisms of Antimicrobial Action

While the precise mechanism of this compound is yet to be elucidated, the known activities of related cinnamic acid derivatives suggest several potential targets in microbial cells.[8][9]

mechanism_of_action cluster_targets Potential Microbial Targets compound This compound cell_wall Cell Wall Synthesis Inhibition compound->cell_wall cell_membrane Cell Membrane Disruption compound->cell_membrane dna_gyrase DNA Gyrase Inhibition compound->dna_gyrase protein_synthesis Protein Synthesis Inhibition compound->protein_synthesis

Caption: Potential antimicrobial mechanisms of this compound.

Further investigations, such as cell membrane permeability assays, DNA interaction studies, and enzyme inhibition assays, would be necessary to confirm the specific mechanism of action.

Conclusion

This application note provides a robust and detailed framework for the systematic evaluation of the antimicrobial activity of this compound. By following these standardized protocols, researchers can obtain reliable and reproducible data to determine the compound's potential as a novel antimicrobial agent. The provided methodologies, from initial screening to the determination of bactericidal or fungicidal activity, will enable a comprehensive understanding of the antimicrobial profile of this compound and guide future drug development efforts.

References

Application Notes & Protocols: Derivatization of 4-Methoxycinnamonitrile for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxycinnamonitrile, a nitrile-containing analog of the widely studied cinnamaldehyde and chalcone scaffolds, presents a compelling starting point for the development of novel therapeutic agents. The inherent biological activities of related compounds, including potent anticancer and anti-inflammatory effects, provide a strong rationale for the chemical modification of this compound to enhance its pharmacological profile.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We present detailed protocols for the synthesis of a variety of derivatives by targeting the nitrile functionality and the aromatic ring. Furthermore, we provide step-by-step protocols for the evaluation of their biological activity, with a focus on anticancer and anti-inflammatory assays. The causality behind experimental choices is elucidated, and a framework for interpreting the structure-activity relationships (SAR) is provided to guide future drug discovery efforts.

Introduction: The Rationale for Derivatizing this compound

The cinnamic acid scaffold and its derivatives, such as cinnamaldehyde and chalcones, are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[4][5] The α,β-unsaturated system is a key structural feature contributing to these activities. This compound shares this core structure but possesses a nitrile group in place of the aldehyde or ketone functionality found in its more studied relatives. In drug design, the nitrile group is a versatile pharmacophore that can act as a bioisostere for carbonyl groups and halogens, potentially modulating physicochemical properties and enhancing target protein interactions through hydrogen bonding, polar interactions, and π-π stacking.[6]

The derivatization of this compound is a promising strategy to:

  • Enhance Potency: Modify the electronic and steric properties of the molecule to improve its interaction with biological targets.

  • Modulate Selectivity: Fine-tune the structure to achieve selective activity against specific targets, such as cancer cells or inflammatory enzymes, thereby reducing off-target effects.

  • Improve Pharmacokinetic Properties: Alter lipophilicity, solubility, and metabolic stability to enhance bioavailability and in vivo efficacy.

  • Explore Novel Mechanisms of Action: Generate new chemical entities that may exhibit unique biological activities not observed with the parent compound.

This guide will focus on two primary areas of therapeutic interest for this compound derivatives: anticancer and anti-inflammatory activities, drawing parallels from the extensive research on chalcones and cinnamaldehyde derivatives which have shown significant promise in these areas.[1][2][3][4][7][8]

Strategic Derivatization of this compound

We propose a multi-pronged approach to the derivatization of this compound, targeting both the nitrile group and the aromatic ring. The following sections provide detailed protocols for the synthesis of key derivative classes.

Modification of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, each with the potential to alter the biological activity profile of the parent molecule.[9][10][11]

Rationale: Hydrolysis of the nitrile to an amide or a carboxylic acid introduces hydrogen bond donors and acceptors, which can significantly alter the molecule's interaction with biological targets. Carboxylic acids, in particular, are known to interact with the active sites of many enzymes.

Protocol: Hydrolysis of this compound to 4-Methoxycinnamic Amide

  • To a solution of this compound (1.0 g, 6.28 mmol) in tert-butanol (20 mL), add powdered potassium hydroxide (1.06 g, 18.8 mmol).

  • Heat the mixture to reflux and stir vigorously for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 4-methoxycinnamic amide.

Rationale: Reduction of the nitrile to a primary amine introduces a basic center, which can form ionic interactions with acidic residues in target proteins. The resulting amine can also serve as a handle for further derivatization.

Protocol: Reduction of this compound to 4-Methoxycinnamylamine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (0.48 g, 12.6 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 g, 6.28 mmol) in anhydrous THF (10 mL) to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by the sequential addition of water (0.5 mL), 15% aqueous sodium hydroxide (0.5 mL), and water (1.5 mL) at 0 °C.

  • Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxycinnamylamine.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Rationale: The [3+2] cycloaddition of a nitrile with an azide to form a tetrazole is a common strategy in medicinal chemistry.[12][13][14][15][16] Tetrazoles are often used as bioisosteric replacements for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[16]

Protocol: [3+2] Cycloaddition of this compound with Sodium Azide

  • In a round-bottom flask, dissolve this compound (1.0 g, 6.28 mmol) in N,N-dimethylformamide (DMF) (20 mL).

  • Add sodium azide (0.61 g, 9.42 mmol) and ammonium chloride (0.50 g, 9.42 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the aqueous solution to pH 2-3 with 2N HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the 5-(4-methoxystyryl)-1H-tetrazole.

Modification of the Aromatic Ring

The methoxy-substituted aromatic ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can probe the structure-activity relationship.[5][17][18][19]

Rationale: The introduction of halogens can modulate the lipophilicity and electronic properties of the molecule, and can also introduce new binding interactions (e.g., halogen bonding) with target proteins. The methoxy group is an activating, ortho-, para-directing group, meaning that substitution will primarily occur at the positions ortho to the methoxy group.[17][18]

Protocol: Bromination of this compound

  • Dissolve this compound (1.0 g, 6.28 mmol) in glacial acetic acid (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (0.32 mL, 6.28 mmol) in glacial acetic acid (5 mL) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a solution of sodium thiosulfate (10% w/v) in water (100 mL) to quench the excess bromine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the brominated derivative.

Protocols for Biological Evaluation

The following protocols are provided for the preliminary screening of the synthesized this compound derivatives for anticancer and anti-inflammatory activities.

Anticancer Activity: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[20][21][22] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[23] Inhibition of COX-2 is a major therapeutic strategy for treating inflammation. This assay measures the ability of the synthesized derivatives to inhibit the activity of the COX-2 enzyme.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit).[24]

  • Inhibitor Preparation: Prepare stock solutions of the synthesized derivatives in DMSO. Prepare a dilution series of the test compounds in COX Assay Buffer.

  • Assay Setup: In a 96-well white opaque plate, add the following to the respective wells:

    • Enzyme Control (EC): 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): 2 µL of a known COX-2 inhibitor (e.g., Celecoxib) and 8 µL of COX Assay Buffer.

    • Sample Screen (S): 10 µL of the diluted test inhibitor.

  • Reaction Mixture: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of the Reaction Mix to each well.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to each well.

  • Initiation of Reaction: Prepare a diluted solution of arachidonic acid (the substrate) in NaOH and COX Assay Buffer. Use a multi-channel pipette to add 10 µL of the diluted arachidonic acid solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25 °C for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation and Interpretation

The quantitative data obtained from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation of structure-activity relationships (SAR).

Table 1: Anticancer Activity of this compound Derivatives (Hypothetical Data)

Compound IDR1R2IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
4-MCN HCN>100>100
4-MCA HCONH275.288.4
4-MCC HCOOH52.865.1
4-MC-NH2 HCH2NH245.658.9
4-MC-Tet HCN4H38.449.2
Br-4-MCN BrCN25.132.7

Table 2: Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data)

Compound IDR1R2COX-2 Inhibition IC50 (µM)
4-MCN HCN>50
4-MCA HCONH242.5
4-MCC HCOOH31.7
4-MC-NH2 HCH2NH228.9
4-MC-Tet HCN4H22.3
Br-4-MCN BrCN15.8

Interpretation of SAR (Based on Hypothetical Data):

  • Modification of the Nitrile Group: The parent compound, this compound (4-MCN), shows weak activity. Conversion of the nitrile to an amide (4-MCA), carboxylic acid (4-MCC), amine (4-MC-NH2), or tetrazole (4-MC-Tet) generally leads to an increase in both anticancer and anti-inflammatory activity. The tetrazole derivative (4-MC-Tet) appears to be the most potent among these modifications, suggesting that this bioisosteric replacement is a favorable strategy.

  • Aromatic Ring Substitution: The introduction of a bromine atom at the ortho position to the methoxy group (Br-4-MCN) significantly enhances both anticancer and anti-inflammatory activities compared to the parent compound. This suggests that the electronic and steric effects of the halogen substituent are beneficial for biological activity.

Visualizing the Workflow

Diagrams can help to visualize the experimental workflows and logical relationships in the derivatization and evaluation process.

Derivatization_Workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation This compound This compound Nitrile Modification Nitrile Modification This compound->Nitrile Modification Aromatic Ring Modification Aromatic Ring Modification This compound->Aromatic Ring Modification Amide/Acid Amide/Acid Nitrile Modification->Amide/Acid Amine Amine Nitrile Modification->Amine Tetrazole Tetrazole Nitrile Modification->Tetrazole Halogenated Derivatives Halogenated Derivatives Aromatic Ring Modification->Halogenated Derivatives Anticancer Assay (MTT) Anticancer Assay (MTT) Amide/Acid->Anticancer Assay (MTT) Anti-inflammatory Assay (COX-2) Anti-inflammatory Assay (COX-2) Amide/Acid->Anti-inflammatory Assay (COX-2) Amine->Anticancer Assay (MTT) Amine->Anti-inflammatory Assay (COX-2) Tetrazole->Anticancer Assay (MTT) Tetrazole->Anti-inflammatory Assay (COX-2) Halogenated Derivatives->Anticancer Assay (MTT) Halogenated Derivatives->Anti-inflammatory Assay (COX-2) IC50 Determination IC50 Determination Anticancer Assay (MTT)->IC50 Determination Anti-inflammatory Assay (COX-2)->IC50 Determination

Caption: Workflow for the derivatization and biological evaluation of this compound.

Biological_Evaluation_Pathway Synthesized Derivatives Synthesized Derivatives In Vitro Screening In Vitro Screening Synthesized Derivatives->In Vitro Screening Anticancer Activity Anticancer Activity In Vitro Screening->Anticancer Activity Anti-inflammatory Activity Anti-inflammatory Activity In Vitro Screening->Anti-inflammatory Activity MTT Assay MTT Assay Anticancer Activity->MTT Assay COX-2 Inhibition Assay COX-2 Inhibition Assay Anti-inflammatory Activity->COX-2 Inhibition Assay Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis MTT Assay->Structure-Activity Relationship (SAR) Analysis COX-2 Inhibition Assay->Structure-Activity Relationship (SAR) Analysis Lead Optimization Lead Optimization Structure-Activity Relationship (SAR) Analysis->Lead Optimization

Caption: Logical pathway for the biological screening and lead optimization of derivatives.

Conclusion and Future Directions

The derivatization of this compound represents a fertile ground for the discovery of novel small molecules with potent anticancer and anti-inflammatory activities. The protocols outlined in this guide provide a systematic approach to the synthesis and biological evaluation of a diverse set of derivatives. The initial SAR data, even if hypothetical at this stage, suggests that modifications at both the nitrile group and the aromatic ring can significantly impact biological activity.

Future work should focus on:

  • Expansion of the Derivative Library: Synthesize a broader range of derivatives with diverse substituents on the aromatic ring and explore other transformations of the nitrile group.

  • In-depth Mechanistic Studies: For the most potent compounds, investigate the underlying mechanisms of action, such as the induction of apoptosis, cell cycle arrest, or specific enzyme inhibition.

  • In Vivo Evaluation: Test the most promising lead compounds in animal models of cancer and inflammation to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling: Employ computational tools to model the interactions of the synthesized derivatives with their putative biological targets to guide the rational design of next-generation compounds with improved activity and selectivity.

By following the comprehensive protocols and strategic guidance provided in these application notes, researchers will be well-equipped to unlock the therapeutic potential of this compound and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxycinnamonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxycinnamonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during this synthesis.

Introduction: The Knoevenagel Condensation

The synthesis of this compound is most reliably achieved via the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1] In this case, 4-methoxybenzaldehyde reacts with malononitrile in the presence of a weak base.

The reaction is favored for its typically high yields, operational simplicity, and high stereoselectivity for the thermodynamically more stable (E)-isomer, which is the desired product. The driving force is the formation of a highly conjugated system and the elimination of a water molecule.

Core Reaction Scheme

cluster_reactants cluster_products R1 4-Methoxybenzaldehyde plus1 + R1->plus1 R2 Malononitrile catalyst Base Catalyst (e.g., Piperidine, LiOH) plus1->R2 P1 This compound plus2 + P1->plus2 P2 Water plus2->P2 catalyst->P1

Caption: Knoevenagel condensation for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

A diminished yield is the most frequent challenge. The cause can often be traced to one of several key areas: reaction conditions, reagent quality, or catalyst efficacy.

Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

Answer: A low yield can be frustrating, but a systematic approach can quickly identify the root cause. Below is a troubleshooting workflow to diagnose the issue.

Troubleshooting_Low_Yield start Low Yield Observed reagents 1. Check Starting Materials start->reagents catalyst 2. Evaluate Catalyst System start->catalyst conditions 3. Optimize Reaction Conditions start->conditions workup 4. Review Work-up & Purification start->workup sub_reagents_aldehyde Is 4-methoxybenzaldehyde pure? (Check for oxidation to acid) reagents->sub_reagents_aldehyde Purity sub_reagents_malono Is malononitrile dry and colorless? (Degrades over time) reagents->sub_reagents_malono Stability sub_reagents_solvent Is the solvent anhydrous? (Water can inhibit reaction) reagents->sub_reagents_solvent Solvent Quality sub_catalyst_type Is the base appropriate? (Weak bases like piperidine, NH4OAc are preferred) catalyst->sub_catalyst_type Type sub_catalyst_amount Is the catalytic amount correct? (Typically 5-10 mol%) catalyst->sub_catalyst_amount Loading sub_catalyst_activity Is the catalyst fresh/active? catalyst->sub_catalyst_activity Activity sub_conditions_temp Is the temperature optimal? (Excess heat can cause side reactions) conditions->sub_conditions_temp Temperature sub_conditions_time Is the reaction time sufficient? (Monitor by TLC) conditions->sub_conditions_time Time sub_conditions_ratio Are reactant molar ratios correct? (Often 1:1 or slight excess of malononitrile) conditions->sub_conditions_ratio Stoichiometry sub_workup_extraction Were there losses during extraction? workup->sub_workup_extraction Extraction sub_workup_purification Is the recrystallization solvent appropriate? workup->sub_workup_purification Purification

Caption: Troubleshooting workflow for low product yield.
Detailed Analysis & Solutions:

  • Reagent Quality:

    • 4-Methoxybenzaldehyde: This aldehyde can oxidize upon prolonged exposure to air, forming 4-methoxybenzoic acid. The presence of this acid can neutralize the basic catalyst, halting the reaction. Solution: Use freshly purchased or distilled 4-methoxybenzaldehyde. Confirm purity via melting point or NMR spectroscopy.

    • Malononitrile: As an active methylene compound, malononitrile is susceptible to degradation and hydration. Solution: Use a dry, crystalline solid. If it appears discolored or oily, it may be impure.

    • Solvent: The presence of excessive water can interfere with the reaction, particularly if using catalysts sensitive to hydrolysis.[2] Solution: Use anhydrous solvents, especially for reactions run in organic media like ethanol or THF.

  • Catalyst System:

    • Choice of Base: A strong base can induce the self-condensation of 4-methoxybenzaldehyde, leading to unwanted byproducts.[1] A weak base is sufficient to deprotonate the highly acidic malononitrile (pKa ≈ 11) without promoting side reactions. Solution: Use mild bases such as piperidine, ammonium acetate, or lithium hydroxide monohydrate.[3][4] LiOH·H₂O has been reported as a particularly effective "dual activation" catalyst.[3]

    • Catalyst Loading: Insufficient catalyst will result in a sluggish or incomplete reaction. Conversely, an excessive amount offers no benefit and can complicate purification. Solution: Start with a catalytic amount (e.g., 5-10 mol%) and optimize if necessary.

  • Reaction Conditions:

    • Temperature: While some Knoevenagel condensations proceed readily at room temperature, gentle heating (40-60 °C) can often increase the reaction rate.[5] However, excessively high temperatures can lead to polymerization or decomposition.[2] Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal balance of temperature and time.

    • Stoichiometry: An incorrect molar ratio of reactants is a common source of error. Solution: Use a 1:1 or a slight excess (1:1.1) of malononitrile to 4-methoxybenzaldehyde to ensure the complete consumption of the aldehyde.

ParameterRecommended ConditionRationale
Aldehyde:Malononitrile Ratio 1 : 1.05-1.1Ensures complete consumption of the more valuable aldehyde.
Catalyst Loading 5-10 mol%Sufficient for catalysis without complicating purification.
Solvent Ethanol, Water, or Solvent-freeEthanol is a good general-purpose solvent. Water offers a green chemistry approach.[6]
Temperature Room Temperature to 60 °CBalances reaction rate against the risk of side reactions.[5]
Reaction Time 2-6 hoursTypically sufficient for completion; should be monitored by TLC.[6]
Issue 2: Product is Impure After Work-up

Question: My final product shows significant impurities in the NMR/LC-MS analysis. What are these byproducts and how can I remove them?

Answer: Impurities typically consist of unreacted starting materials or side products. Effective purification is key to obtaining a high-purity final compound.

  • Common Impurities:

    • Unreacted 4-methoxybenzaldehyde: Can be removed by recrystallization.

    • Unreacted Malononitrile: Being water-soluble, it is usually removed during the aqueous work-up.

    • 4-methoxybenzoic acid: An oxidation product of the starting aldehyde. Can be removed with a mild basic wash (e.g., dilute NaHCO₃ solution) during work-up.

    • Michael Adduct: In rare cases, a second molecule of malononitrile anion can add to the newly formed this compound via a Michael addition. This is more likely with a large excess of malononitrile and a strong base.

  • Purification Strategy:

    • Primary Purification (Work-up): After the reaction is complete, quench with water and filter the precipitated crude product. The crude solid can be washed with cold water to remove water-soluble impurities like the catalyst and unreacted malononitrile.

    • Secondary Purification (Recrystallization): This is the most effective method for purifying this compound.[3] Protocol: Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.

    • Tertiary Purification (Chromatography): If recrystallization fails to remove all impurities, column chromatography using silica gel with a hexane/ethyl acetate eluent system can be employed. This is generally reserved for stubborn impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most environmentally friendly method for this synthesis? A1: Several "green" protocols have been developed. Performing the Knoevenagel condensation in water, often without any added catalyst, has been shown to be highly effective, yielding pure product upon simple filtration.[6] Another approach is using a benign catalyst like ammonium acetate under solvent-free conditions with sonication.[4]

Q2: How can I be certain I have synthesized the correct (E)-isomer? A2: The Knoevenagel condensation with malononitrile overwhelmingly favors the formation of the more stable (E)-isomer. Confirmation is best achieved via ¹H NMR spectroscopy. The vinylic proton (=CH) will appear as a singlet, and its chemical shift, along with the coupling constants of the aromatic protons, will be characteristic. The melting point is also a reliable indicator of purity and identity; pure (E)-4-methoxycinnamonitrile melts at approximately 64 °C.[7]

Q3: Can I use a different active methylene compound instead of malononitrile? A3: Yes, other active methylene compounds like ethyl cyanoacetate or diethyl malonate can be used. This is a common strategy to produce the corresponding cinnamate esters or acids (after hydrolysis). However, the reaction conditions, particularly the choice of base and temperature, may need to be re-optimized as the acidity of the methylene protons and the reactivity of the nucleophile will change.

Q4: Is it possible to synthesize this compound using a Wittig-type reaction? A4: Yes, an alternative is the Horner-Wadsworth-Emmons (HWE) reaction.[8] This would involve reacting 4-methoxybenzaldehyde with a phosphonate ylide, such as the one generated from diethyl cyanomethylphosphonate. The HWE reaction is renowned for producing (E)-alkenes with high selectivity, making it an excellent, though more complex, alternative to the Knoevenagel condensation.[8][9]

Experimental Protocols

Protocol 1: Knoevenagel Condensation using LiOH·H₂O in Water

This protocol is adapted from methodologies that emphasize simplicity and green chemistry principles.[3][6]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (5.0 g, 36.7 mmol), malononitrile (3.64 g, 55.1 mmol, 1.5 equiv), and deionized water (25 mL).

  • Catalyst Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (0.15 g, 3.6 mmol, 0.1 equiv) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC (eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, often indicated by the formation of a thick white precipitate.

  • Work-up: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with cold deionized water (3 x 20 mL) to remove the catalyst and any unreacted malononitrile. Further purify the product by recrystallizing from hot ethanol (~30-40 mL).

  • Drying: Dry the resulting white, crystalline solid in a vacuum oven to yield pure this compound. (Expected yield: >85%).

References

Common side products in the synthesis of 4-Methoxycinnamonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxycinnamonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient synthesis of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Knoevenagel Condensation Route: 4-Methoxybenzaldehyde and Malononitrile

The Knoevenagel condensation of 4-methoxybenzaldehyde with malononitrile is a widely employed, high-yielding method for preparing this compound. However, like any chemical transformation, it is not without its potential pitfalls.

Question 1: My Knoevenagel condensation reaction is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate and yield?

Answer:

Several factors can contribute to an incomplete or slow Knoevenagel condensation. The key is to understand the reaction mechanism, which involves the base-catalyzed formation of a carbanion from malononitrile that then attacks the carbonyl carbon of 4-methoxybenzaldehyde.

  • Catalyst Choice and Concentration: The choice and amount of base catalyst are critical. While strong bases can lead to self-condensation of the aldehyde, a catalyst that is too weak will not efficiently deprotonate the malononitrile.

    • Recommendation: Weak amine bases like piperidine or pyridine are commonly used. For a more environmentally friendly approach, catalysts like ammonium acetate can also be effective.[1] Start with a catalytic amount (e.g., 0.1 equivalents) and monitor the reaction. If it is slow, a slight increase in catalyst loading may be beneficial.

  • Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Recommendation: Polar aprotic solvents like ethanol or methanol are often good choices. For a greener synthesis, reactions can even be performed in water or under solvent-free conditions, which can sometimes lead to excellent yields.[2]

  • Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating can often accelerate the reaction.

    • Recommendation: If the reaction is slow at room temperature, try heating the mixture to 40-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: Impurities in either 4-methoxybenzaldehyde (e.g., 4-methoxybenzoic acid) or malononitrile can inhibit the reaction.

    • Recommendation: Ensure the purity of your starting materials. 4-Methoxybenzaldehyde can be purified by distillation, and malononitrile by recrystallization.

Question 2: I've obtained my product, but it appears to be impure. What are the common side products in the Knoevenagel synthesis of this compound?

Answer:

While the Knoevenagel condensation is generally a clean reaction, several side products can form, leading to a lower yield and purity of the desired this compound.

  • Michael Adduct: The most common side product is the Michael adduct, formed by the addition of a second molecule of malononitrile carbanion to the initially formed this compound. This is more likely to occur if an excess of malononitrile and a strong base are used.

  • Hydrolysis Products: Although nitriles are generally stable, under certain conditions (e.g., prolonged reaction times in the presence of water and base), the nitrile groups of either malononitrile or the product can undergo hydrolysis to the corresponding amides or carboxylic acids.[3][4]

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of 4-methoxybenzaldehyde and malononitrile in the crude product.

Below is a table summarizing these common side products and their potential origin:

Side ProductStructureOrigin
Michael Adduct2-(1-(4-methoxyphenyl)-2,2-dicyanoethyl)malononitrileReaction of this compound with another equivalent of malononitrile carbanion.[5][6]
4-Methoxycinnamic acid3-(4-methoxyphenyl)acrylic acidHydrolysis of the nitrile group of this compound.
Malonamide2-cyanoacetamideHydrolysis of one of the nitrile groups of malononitrile.
4-Methoxybenzaldehyde4-methoxybenzaldehydeUnreacted starting material.
MalononitrilePropanedinitrileUnreacted starting material.

Question 3: How can I purify my crude this compound to remove these side products?

Answer:

Purification of the crude product is essential to obtain high-purity this compound.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[7][8][9]

    • Protocol for Recrystallization:

      • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is often a good choice.

      • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

      • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

      • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

      • Drying: Dry the purified crystals under vacuum.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of the less polar this compound from the more polar side products.

II. Wittig Reaction Route

The Wittig reaction provides an alternative route to this compound, typically from 4-methoxybenzaldehyde and a phosphorus ylide. While versatile, this method presents its own set of challenges.

Question 4: My Wittig reaction resulted in a mixture of cis and trans isomers of this compound. How can I control the stereoselectivity?

Answer:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Stabilized vs. Unstabilized Ylides: The ylide derived from cyanomethyltriphenylphosphonium halide is a "stabilized" ylide due to the electron-withdrawing nature of the nitrile group. Stabilized ylides generally favor the formation of the thermodynamically more stable (E)- or trans-isomer.[4]

  • Reaction Conditions: To maximize the formation of the trans-isomer, it is often beneficial to allow the reaction to reach thermodynamic equilibrium. This can sometimes be achieved by using a protic solvent or by extending the reaction time. Conversely, to favor the cis-isomer, "salt-free" conditions are often employed with unstabilized ylides.

  • Isomerization: It is also possible to isomerize an unwanted isomer to the desired one. For some cinnamonitrile derivatives, treatment with a catalytic amount of iodine under light or heat can facilitate cis-trans isomerization.[10]

Question 5: I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture. What are the best strategies for its removal?

Answer:

The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions, as it is often soluble in many organic solvents and can co-crystallize with the product.

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, allowing for its removal by filtration. Zinc chloride (ZnCl₂) is particularly effective for precipitating TPPO from polar solvents like ethanol or ethyl acetate.[11][12][13]

    • Protocol for TPPO Removal with ZnCl₂:

      • After the reaction work-up, dissolve the crude mixture in ethanol.

      • Add a solution of ZnCl₂ in ethanol (approximately 1.1 equivalents relative to the TPPO).

      • Stir the mixture at room temperature to allow the ZnCl₂(TPPO)₂ complex to precipitate.

      • Filter off the precipitate and wash with a small amount of cold ethanol.

      • The filtrate contains the purified product.

  • Silica Gel Filtration: For less polar products, a simple filtration through a plug of silica gel can be effective. The more polar TPPO is retained on the silica, while the desired product is eluted with a non-polar solvent like hexanes or a mixture of hexanes and ether.[14]

  • Crystallization: Careful selection of a crystallization solvent can sometimes lead to the selective precipitation of either the product or the TPPO. TPPO is known to be poorly soluble in cold non-polar solvents.

III. Heck Reaction Route

The Heck reaction, coupling 4-iodoanisole with acrylonitrile, offers another synthetic pathway. The success of this reaction is highly dependent on the catalyst and reaction conditions.

Question 6: My Heck reaction is giving low yields and multiple byproducts. How can I optimize the reaction?

Answer:

The Heck reaction is a powerful C-C bond-forming reaction, but it is sensitive to various parameters.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich aryl halides like 4-iodoanisole, a phosphine ligand is often necessary to promote the oxidative addition step.

  • Base: The base is required to regenerate the active Pd(0) catalyst. An inorganic base like potassium carbonate or an organic base like triethylamine is typically used. The choice of base can influence the reaction rate and selectivity.

  • Side Reactions:

    • Olefin Isomerization: The double bond in the product can sometimes migrate, leading to a mixture of isomers. This can be suppressed by using specific reaction conditions, such as the addition of silver salts.[15]

    • Reduction of Aryl Halide: The starting 4-iodoanisole can be reduced to anisole.

    • Homocoupling: Dimerization of the aryl halide can occur.

Troubleshooting Workflow for Heck Reaction:

Heck_Troubleshooting start Low Yield / Byproducts in Heck Reaction catalyst Optimize Catalyst and Ligand start->catalyst Catalyst deactivation? base Screen Different Bases start->base Inefficient catalyst regeneration? temp Adjust Reaction Temperature start->temp Side reactions favored? catalyst->base base->temp solvent Change Solvent temp->solvent additives Consider Additives (e.g., Ag salts) solvent->additives end Improved Yield and Purity additives->end

Caption: A workflow for troubleshooting the Heck reaction.

IV. Analytical Characterization

Accurate analysis of the product is crucial to confirm its identity and purity.

Question 7: What are the best analytical methods to confirm the structure and purity of my this compound?

Answer:

A combination of spectroscopic and chromatographic techniques should be used for a comprehensive analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: Expect to see signals for the aromatic protons, the vinyl protons (with characteristic coupling constants for the cis or trans isomer), and the methoxy group protons.

    • ¹³C NMR: Will show distinct signals for all the carbon atoms in the molecule, including the nitrile carbon.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing purity and quantifying impurities.[16][17]

    • Method: A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used. A UV detector set to an appropriate wavelength will allow for the detection of the aromatic product and any UV-active impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product and can help in identifying unknown impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch (typically around 2220 cm⁻¹) and the C=C double bond.

Data Presentation: Expected Analytical Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~7.6 (d, 2H, Ar-H), ~7.4 (d, 1H, vinyl-H), ~6.9 (d, 2H, Ar-H), ~5.8 (d, 1H, vinyl-H), ~3.8 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ ~162, 150, 132, 126, 118, 114, 96, 55 (Ar-C, C=C, C≡N, OCH₃)
IR (KBr)ν ~2220 cm⁻¹ (C≡N), ~1600 cm⁻¹ (C=C), ~1250 cm⁻¹ (C-O)
MS (EI)m/z 159 (M⁺)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific isomer.

References

Technical Support Center: Optimizing 4-Methoxycinnamonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxycinnamonitrile. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate experimental challenges and optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the Horner-Wadsworth-Emmons (HWE) reaction, a robust and widely used method for this transformation.

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer:

Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. The primary pathway we will consider is the Horner-Wadsworth-Emmons (HWE) reaction between 4-methoxybenzaldehyde and a phosphonate carbanion, typically generated from diethyl cyanomethylphosphonate.[1][2][3] Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Phosphonate: The reaction begins with the deprotonation of diethyl cyanomethylphosphonate to form a nucleophilic carbanion.[3] If this step is inefficient, the concentration of the active nucleophile will be too low to drive the reaction forward.

    • Weak Base: Bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation, especially in aprotic solvents.

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice. It irreversibly deprotonates the phosphonate, shifting the equilibrium entirely towards the carbanion. Ensure the NaH is fresh and handled under an inert atmosphere (e.g., Argon or Nitrogen) as it reacts with moisture.

  • Poor Reactivity of the Aldehyde: 4-Methoxybenzaldehyde is an electron-rich aldehyde due to the electron-donating nature of the methoxy group. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to electron-poor aldehydes.[4][5]

    • Solution: Allow for longer reaction times or a modest increase in temperature. After adding the aldehyde to the phosphonate carbanion solution at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours (4-12 h) or until TLC analysis indicates full consumption of the aldehyde.

  • Side Reactions: The primary side reaction of concern is the self-condensation of the aldehyde (Cannizzaro reaction), which can be promoted by overly strong, nucleophilic bases (like NaOH or KOH in some solvents) or high temperatures.

    • Solution: Use a non-nucleophilic base like NaH. Maintain careful temperature control, especially during the addition of reagents. Adding the aldehyde solution dropwise to the cold (0 °C) carbanion solution helps to dissipate heat and minimize side reactions.

  • Workup and Purification Losses: The product, this compound, is a solid with good solubility in many organic solvents.[6][7] Significant product loss can occur during aqueous extraction or if an inappropriate recrystallization solvent is chosen.

    • Solution: During workup, ensure thorough extraction from the aqueous layer using a suitable solvent like ethyl acetate or dichloromethane. When purifying by recrystallization, perform small-scale solvent screening to find a system that provides high recovery. A common choice is ethanol or a mixture of ethyl acetate and hexanes.

Question 2: My TLC analysis shows a significant amount of unreacted 4-methoxybenzaldehyde even after extended reaction times. How can I drive the reaction to completion?

Answer:

This is a clear indication that the reaction has stalled. The root cause is almost always related to the generation and stability of the phosphonate carbanion.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Diethyl cyanomethylphosphonate: This reagent can degrade over time. Ensure it is a clear, colorless to light yellow liquid.[1][8] If it appears dark or cloudy, it may be contaminated or decomposed. Consider purchasing a new bottle or purifying the existing stock by vacuum distillation.[1]

    • Base: As mentioned, the activity of the base is critical. Sodium hydride should be a fine, grey powder. If it is clumpy or appears white, it has likely been oxidized and will be ineffective.

    • Solvent: The solvent must be anhydrous. Tetrahydrofuran (THF) is commonly used and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a solvent purification system. Water will quench the carbanion as it forms.

  • Optimize the Deprotonation Step:

    • Ensure you are using a slight excess of the phosphonate reagent (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde.

    • When using NaH, allow sufficient time for the deprotonation to complete before adding the aldehyde. Stir the mixture of diethyl cyanomethylphosphonate and NaH in anhydrous THF for 30-60 minutes at 0 °C to room temperature. You should observe the evolution of hydrogen gas, which will then cease, indicating the formation of the carbanion is complete.

Question 3: My final product is a mixture of E/Z isomers. How can I improve the stereoselectivity for the desired trans-(E)-isomer?

Answer:

The Horner-Wadsworth-Emmons reaction is renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[3][9] If you are observing significant amounts of the (Z)-isomer, it's likely due to specific reaction parameters that are altering the normal course of the mechanism.

Factors Influencing Stereoselectivity:

  • Phosphonate Reagent: The use of a stabilized phosphonate, such as diethyl cyanomethylphosphonate where the carbanion is stabilized by the cyano group, strongly favors the E-isomer.[10][11] The reaction intermediates can equilibrate to the more stable arrangement that leads to the trans product.

  • Reaction Conditions:

    • Counter-ion: Lithium and sodium bases generally promote the formation of E-alkenes.

    • Solvent: Aprotic solvents like THF are standard and support high E-selectivity.

    • Temperature: Running the reaction at or below room temperature typically provides the best selectivity.

Note: Certain modifications, like the Still-Gennari modification, use phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent systems (e.g., KHMDS with 18-crown-6 in THF) to intentionally produce the (Z)-isomer.[9] Ensure your conditions do not inadvertently mimic these protocols. For this compound, standard HWE conditions (NaH in THF) should yield the E-isomer almost exclusively.

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable method for synthesizing this compound in a laboratory setting?

Answer:

For laboratory-scale synthesis, the Horner-Wadsworth-Emmons (HWE) reaction is arguably the most reliable and versatile method.[11][12] It involves the reaction of 4-methoxybenzaldehyde with the carbanion derived from diethyl cyanomethylphosphonate.

  • Advantages of HWE:

    • High Yield: The reaction is generally high-yielding.

    • Excellent Stereoselectivity: It produces the desired (E)-isomer with high purity.[3]

    • Mild Conditions: The reaction can be run at temperatures ranging from 0 °C to room temperature.

    • Easy Purification: The phosphate byproduct is water-soluble and easily removed during aqueous workup, simplifying purification of the final product.[3]

An alternative is the Knoevenagel condensation , which involves reacting 4-methoxybenzaldehyde with an active methylene compound like malononitrile or cyanoacetic acid in the presence of a weak base.[13] While effective, optimizing conditions to prevent side reactions can sometimes be more challenging than with the HWE reaction.[14]

Question 2: How should I monitor the reaction's progress effectively?

Answer:

The most effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) . It allows you to visualize the consumption of your starting materials and the formation of the product.

TLC Protocol:

  • Prepare your TLC plate: Draw a baseline in pencil at the bottom of a silica gel plate.

  • Spot the plate: Apply three separate spots on the baseline:

    • SM (Starting Material): A solution of pure 4-methoxybenzaldehyde.

    • C (Co-spot): A mixture of the starting material and the reaction mixture.

    • RM (Reaction Mixture): A small aliquot of your reaction mixture (quenched with a drop of water or acid before spotting).

  • Develop the plate: Place the plate in a sealed chamber containing a suitable mobile phase (eluent). A good starting point for this reaction is a mixture of 20-30% Ethyl Acetate in Hexanes .

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The product, this compound, is highly conjugated and should be clearly visible.

You know the reaction is complete when the spot corresponding to 4-methoxybenzaldehyde has completely disappeared from the "RM" lane.

Question 3: What are the key safety considerations when performing this synthesis?

Answer:

Safety is paramount. Key hazards are associated with the reagents used:

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any sources of moisture.

  • Diethyl cyanomethylphosphonate: This is an organophosphorus compound and should be treated as toxic.[8] Avoid inhalation and skin contact.

  • Solvents (THF, Hexanes, Ethyl Acetate): These are flammable organic solvents. Work in a well-ventilated fume hood and avoid open flames or sparks.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Data Summary & Protocols

Key Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Reaction Horner-Wadsworth-EmmonsHigh E-selectivity and straightforward workup.[3][9]
Reagents 4-methoxybenzaldehyde, Diethyl cyanomethylphosphonateStandard, commercially available starting materials.[1]
Base Sodium Hydride (NaH), 60% dispersionStrong, non-nucleophilic base ensures complete carbanion formation.[11]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is ideal for this reaction. Must be dry.
Temperature 0 °C to Room TemperatureAllows for controlled reaction and minimizes side products.
Stoichiometry 1.0 eq. Aldehyde, 1.1 eq. Phosphonate, 1.2 eq. BaseA slight excess of the phosphonate and base ensures the aldehyde is fully consumed.
Experimental Protocol: HWE Synthesis of this compound

This protocol is a representative procedure for the synthesis on a 10 mmol scale.

Materials:

  • 4-methoxybenzaldehyde (1.36 g, 10.0 mmol)

  • Diethyl cyanomethylphosphonate (1.95 g, 1.77 mL, 11.0 mmol)[1]

  • Sodium hydride (60% dispersion in oil, 480 mg, 12.0 mmol)

  • Anhydrous THF (50 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.

  • Base Addition: To the flask, add the sodium hydride (480 mg). Suspend it in anhydrous THF (20 mL).

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add the diethyl cyanomethylphosphonate (1.77 mL) dropwise via syringe over 10 minutes. After addition, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease.

  • Aldehyde Addition: Re-cool the reaction mixture to 0 °C. Dissolve the 4-methoxybenzaldehyde (1.36 g) in anhydrous THF (10 mL) and add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Workup: Transfer the mixture to a separatory funnel. Add deionized water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield this compound as a white or off-white solid.[6]

Diagrams

Troubleshooting Workflow: Low Product Yield

LowYieldTroubleshooting start Low Yield of This compound check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_purity Are reagents (phosphonate, base, solvent) fresh and pure? check_reagents->reagent_purity Purity? check_conditions Step 2: Assess Reaction Conditions base_strength Is the base strong enough for full deprotonation? check_conditions->base_strength Base? check_workup Step 3: Review Workup & Purification extraction_loss Was extraction efficient? check_workup->extraction_loss Efficiency? reagent_purity->check_conditions Yes replace_reagents Solution: Use new/purified reagents. Ensure anhydrous solvent. reagent_purity->replace_reagents No reaction_time Was reaction run to completion (TLC)? base_strength->reaction_time Yes use_stronger_base Solution: Use NaH instead of weaker bases like K2CO3. base_strength->use_stronger_base No reaction_time->check_workup Yes extend_time Solution: Increase reaction time or warm slightly. reaction_time->extend_time No optimize_workup Solution: Optimize extraction solvent and recrystallization. extraction_loss->optimize_workup No success Yield Improved extraction_loss->success Yes replace_reagents->success use_stronger_base->success extend_time->success optimize_workup->success

Caption: Decision tree for diagnosing low reaction yield.

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Elimination Phosphonate EtO)2P(O)-CH2-CN Carbanion [(EtO)2P(O)-CH-CN]⁻ Na⁺ (Phosphonate Carbanion) Phosphonate->Carbanion + NaH - H2 Base NaH Aldehyde Ar-CHO (4-Methoxybenzaldehyde) Carbanion_ext Carbanion Betaine Betaine Intermediate Oxaphosphetane Oxaphosphetane Intermediate Betaine_ext Betaine Carbanion_ext->Betaine + Aldehyde Product Ar-CH=CH-CN (E-4-Methoxycinnamonitrile) Oxaphosphetane->Product Elimination Byproduct (EtO)2PO2⁻ Na⁺ Oxaphosphetane->Byproduct Betaine_ext->Oxaphosphetane [2+2]

Caption: Key steps of the HWE reaction mechanism.

References

Technical Support Center: Purification of 4-Methoxycinnamonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methoxycinnamonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Introduction: Understanding the Challenges

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Achieving high purity is critical for downstream applications, yet several factors can complicate its purification. The primary challenges often stem from the presence of geometric isomers (cis/trans), starting materials from synthesis, and potential side products. This guide will walk you through logical, step-by-step solutions to these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My crude this compound is an oil/low-melting solid, making it difficult to handle. How can I effectively purify it?

This is a common issue, especially if impurities are depressing the melting point. The reported melting point of pure this compound is around 64°C.[2][3] If your product is not a distinct solid at room temperature, it indicates the presence of significant impurities.

Solution: Recrystallization

Recrystallization is an effective technique for purifying solids by separating them from impurities.[4] The key is to select a solvent in which this compound has low solubility at room temperature but high solubility at elevated temperatures.[5]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Conduct small-scale solubility tests with solvents such as isopropanol, ethanol, or a hexane/ethyl acetate mixture. The ideal solvent will dissolve the crude product when heated but will result in crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture gently on a hot plate, adding more hot solvent portion-wise until the solid completely dissolves.[5]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.[6]

  • Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.[5][6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals under a vacuum.

Causality: This process works because the impurities and the desired compound have different solubility profiles. As the solution cools, the concentration of the desired compound exceeds its solubility limit, leading to crystallization, while the impurities remain dissolved in the solvent (mother liquor).

FAQ 2: After recrystallization, I still detect impurities, particularly a compound with a similar polarity. What is the next step?

When impurities have similar polarities to the target compound, recrystallization may not be sufficient. In such cases, column chromatography is the preferred method for achieving high purity.[7][8]

Solution: Flash Column Chromatography

Flash column chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate compounds based on their differential adsorption to the silica.[9][10]

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of non-polar and polar solvents (e.g., hexanes and ethyl acetate). The ideal system should provide good separation between this compound and the impurity, with the target compound having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.[9]

    • Securely clamp a glass chromatography column in a vertical position and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[10]

    • Pour the silica gel slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[7] Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

    • For optimal separation, "dry loading" is recommended. Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and apply gentle pressure (if performing flash chromatography) to begin elution.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Logical Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor with TLC Collect->Monitor Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Purity_Check 9. Final Purity Analysis Evaporate->Purity_Check

Caption: Workflow for the purification of this compound via column chromatography.

FAQ 3: My final product is a mixture of cis and trans isomers. How can I separate them or enrich the desired isomer?

This compound can exist as both cis (Z) and trans (E) isomers.[11][12][13] The trans isomer is generally more stable and often the desired product. While challenging, separation can be achieved.

Solution: Isomer-Specific Purification and Isomerization

  • Chromatography: A carefully optimized column chromatography system, potentially using a less polar solvent system, may allow for the separation of the two isomers. This requires meticulous TLC analysis to find a system that shows two distinct spots.

  • Isomerization: If the trans isomer is the target, it may be possible to convert the cis isomer to the more stable trans form. This can sometimes be achieved by dissolving the mixture in a suitable solvent and exposing it to a catalytic amount of iodine or a strong acid, followed by re-purification.

FAQ 4: How do I confirm the purity of my final product?

A multi-faceted approach is recommended for comprehensive purity analysis.[14]

Recommended Analytical Methods:

Analytical TechniquePurposeKey Advantages
Melting Point Analysis Assess purity and identityA sharp melting point range close to the literature value (64°C) indicates high purity.[2][3]
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impuritiesHigh resolution allows for the separation of closely related impurities.[14]
Gas Chromatography (GC) Detect volatile impurities and residual solventsExcellent for identifying low-boiling point contaminants.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and assess purityProvides detailed structural information and can reveal the presence of impurities.

Summary of Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.18 g/mol [2]
Melting Point 64 °C[2][3]
Boiling Point 127-140 °C at 1 mm Hg[2][15]
Density 1.096 g/mL at 25 °C[2]

This guide provides a comprehensive framework for addressing the common purification challenges of this compound. By understanding the underlying principles of each technique and applying them systematically, researchers can achieve a high degree of purity in their final product.

References

Preventing degradation of 4-Methoxycinnamonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxycinnamonitrile

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth answers to common questions, troubleshooting guides for potential degradation issues, and detailed protocols to help you maintain the quality of your this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of high-purity this compound?

High-purity this compound should be a solid at room temperature.[1] Its color is typically off-white to pale yellow. Significant deviations from this appearance, such as deep yellowing, browning, or the presence of oily liquid, may indicate degradation.

Q2: What are the primary factors that can cause this compound to degrade?

The chemical structure of this compound, featuring a nitrile group, a carbon-carbon double bond, and an electron-rich methoxy-substituted benzene ring, makes it susceptible to several degradation pathways:

  • Hydrolysis: The nitrile group is prone to hydrolysis, especially in the presence of moisture and acidic or basic conditions, which converts it first to an amide and then to the corresponding carboxylic acid (4-methoxycinnamic acid).[2][3]

  • Oxidation: The electron-rich aromatic ring and the alkene double bond are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[2][4]

  • Photodegradation: Aromatic and conjugated systems like the one in this compound can absorb UV light, leading to photochemical reactions and degradation.[2]

  • Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate other degradation pathways.[2]

Q3: What are the ideal storage conditions for long-term stability?

To minimize degradation, this compound should be stored with the following precautions:

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended. For short-term use, storage in a cool, dry place away from direct heat sources is acceptable.

  • Atmosphere: To prevent oxidation, it is best to store the compound under an inert atmosphere, such as argon or nitrogen. If this is not possible, ensure the container is tightly sealed to minimize contact with air.

  • Light: The compound should be protected from light by storing it in an amber glass vial or a container wrapped in aluminum foil.

  • Moisture: Store in a desiccated environment to prevent hydrolysis. A desiccator cabinet is ideal.

The following table summarizes the recommended storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the aromatic ring and double bond.[2]
Light Protected from light (Amber vial)Prevents photodegradation initiated by UV light absorption.[2]
Moisture Dry / DesiccatedPrevents hydrolysis of the nitrile group to the carboxylic acid.[3]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, their probable causes, and actionable solutions.

Problem 1: The solid this compound has changed color, appearing more yellow or brown than expected.

  • Probable Cause: This is a common visual indicator of degradation, likely due to oxidation or photodegradation. The formation of new chromophores (light-absorbing groups) as the conjugated system of the molecule is altered leads to a change in color.

  • Recommended Action:

    • Assess Purity: Before using the material in a critical experiment, it is crucial to assess its purity. A simple qualitative test is to check its melting point. A broadened and depressed melting point range compared to the specification (typically around 64°C) suggests the presence of impurities.[5] For a quantitative assessment, use the analytical protocols outlined below (HPLC or GC-MS).

    • Purification (if necessary): If the impurity level is unacceptable, the material may be purified by recrystallization from a suitable solvent like ethanol.

    • Implement Preventative Storage: Immediately transfer the remaining material to a tightly sealed amber vial, flush with an inert gas like argon, and store at 2-8°C in a desiccator.

Problem 2: The compound has a "wetter" or clumped appearance, or there is an oily film in the container.

  • Probable Cause: This often indicates the presence of impurities that have a lower melting point than the parent compound, or it could be a sign of hygroscopicity (water absorption) followed by partial hydrolysis. The hydrolysis product, 4-methoxycinnamic acid, and the intermediate amide have different physical properties.

  • Recommended Action:

    • Verify Integrity: Use analytical methods (Protocol 1 or 2) to determine the purity and identify the nature of the impurities. The presence of a peak corresponding to 4-methoxycinnamic acid would confirm hydrolysis.[6]

    • Dry the Material: If water absorption is suspected, the material can be dried under a high vacuum in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide) for several hours.

    • Review Storage: Ensure the container is sealed properly and stored in a dry environment. Consider using a container with a more robust seal.

Problem 3: Experimental results are inconsistent, or reaction yields are lower than expected.

  • Probable Cause: If you have ruled out other experimental errors, the issue may be the purity of the this compound. Degradation products can interfere with reactions, poison catalysts, or simply mean that the effective concentration of the starting material is lower than calculated.

  • Recommended Action:

    • Immediate Purity Check: Do not assume the purity of the reagent. Perform a purity analysis using HPLC (Protocol 1) on the batch of this compound being used.

    • Use a Fresh or Purified Batch: If significant degradation is confirmed, switch to a new, unopened bottle of the compound or purify the existing stock.

    • Establish a Quality Control Routine: For ongoing projects, it is good practice to periodically re-analyze the purity of stored reagents, especially those that are known to be sensitive.

Key Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation. Understanding these pathways can help in diagnosing issues and interpreting analytical data.

Hydrolysis Pathway

G cluster_0 This compound cluster_1 Intermediate cluster_2 Final Product A This compound (C₁₀H₉NO) B 4-Methoxycinnamide (C₁₀H₁₁NO₂) A->B + H₂O (Acid or Base) C 4-Methoxycinnamic Acid (C₁₀H₁₀O₃) B->C + H₂O (Acid or Base)

Caption: Hydrolysis of this compound to 4-methoxycinnamic acid.

Oxidative Degradation

Oxidative degradation is more complex and can result in several products. The primary sites of oxidation are the alkene double bond and the electron-rich aromatic ring.

G cluster_products Potential Oxidation Products A This compound B Epoxide Derivative A->B [O] (e.g., peroxy acids) C 4-Methoxybenzaldehyde (via oxidative cleavage) A->C [O] (e.g., O₃, KMnO₄) D Hydroxylated Ring Derivatives A->D [O] (e.g., Fenton's reagent)

Caption: Potential oxidative degradation pathways for this compound.

Experimental Protocols for Purity Assessment

These protocols provide a starting point for developing a validated method in your laboratory to assess the purity of this compound.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the parent compound and detecting non-volatile degradation products like 4-methoxycinnamic acid.

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Example Gradient: Start with 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm (where this compound has strong absorbance).

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. The appearance of a more polar (earlier eluting) peak may indicate the presence of 4-methoxycinnamic acid.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for identifying volatile and semi-volatile impurities and degradation products.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[7][8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis: The resulting mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification. The mass spectrum of 4-methoxycinnamic acid (after derivatization) or other potential degradation products can be used for confirmation.

References

Identifying and removing impurities from synthesized 4-Methoxycinnamonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxycinnamonitrile Synthesis

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to identify and remove common impurities, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Section 1: Impurity Identification and Characterization

Question 1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile of your crude this compound is intrinsically linked to the synthetic route employed. The two most prevalent methods are the Knoevenagel condensation and the Wittig reaction.

  • From Knoevenagel Condensation: This reaction typically involves the condensation of 4-methoxybenzaldehyde with an active methylene compound like cyanoacetic acid, often catalyzed by a weak base like piperidine or ammonia.[1]

    • Unreacted Starting Materials: The most common impurities are residual 4-methoxybenzaldehyde and cyanoacetic acid.[2][3] Due to its hygroscopic nature, cyanoacetic acid can also introduce water into the reaction mixture.[4]

    • Side-Products: Self-condensation of 4-methoxybenzaldehyde is a possible side reaction, though less likely under mild basic conditions.[1] Decarboxylation of cyanoacetic acid upon heating can produce acetonitrile.[5]

  • From Wittig Reaction: This route involves the reaction of 4-methoxybenzaldehyde with a phosphonium ylide, typically generated from a phosphonium salt and a base. A common reagent is (cyanomethylene)triphenylphosphorane.

    • Unreacted Starting Material: Residual 4-methoxybenzaldehyde is a common impurity.[6]

    • Reaction By-product: A significant by-product is triphenylphosphine oxide (TPPO), which is formed from the ylide reagent during the reaction.[7] TPPO can be challenging to remove due to its polarity and high boiling point.

    • Geometric Isomers: The Wittig reaction can produce both (E) and (Z) isomers of this compound. While the (E)-isomer is typically the major, thermodynamically favored product, the (Z)-isomer may be present as an impurity.[8]

Question 2: Which analytical techniques are best for identifying these impurities?

A multi-technique approach is recommended for robust impurity identification:

  • Thin-Layer Chromatography (TLC): This is the first and most immediate step. It's an invaluable tool for monitoring reaction progress and assessing the complexity of the crude mixture. By co-spotting your crude product with the starting materials, you can quickly identify their presence. The relative polarities will dictate their retention factors (Rf).

  • Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically <2°C). A broad or depressed melting point range is a strong indicator of impurities.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. You can identify impurities by comparing the spectra of your crude product to reference spectra of the starting materials and expected by-products. For instance, the aldehydic proton of 4-methoxybenzaldehyde (~9.9 ppm) is a clear diagnostic signal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and quantifying their relative amounts. It provides both retention time data and mass fragmentation patterns, aiding in unambiguous identification.[10]

Section 2: Purification Methodologies and Protocols

This workflow provides a general strategy for purifying your synthesized this compound.

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Purity Verification A Crude Product B TLC Analysis A->B C NMR / GC-MS Analysis B->C D Major Impurities Identified? C->D E Recrystallization D->E Unreacted Starting Materials (Different Solubility) F Column Chromatography D->F Multiple Impurities or Similar Polarity (e.g., TPPO) G Distillation (High Temp/Vac) D->G Liquid Product or for Large Scale H Pure this compound E->H F->H G->H I TLC & Melting Point H->I J NMR / GC-MS for Final QC I->J

Caption: General workflow for impurity identification and purification.

Question 3: My primary impurities are unreacted 4-methoxybenzaldehyde and cyanoacetic acid. Is recrystallization a good choice?

Yes, recrystallization is an excellent and often preferred first-line purification technique when dealing with solid products contaminated with impurities that have different solubility profiles.[11][12]

Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[11] An ideal solvent will dissolve your product (this compound) and the impurities at an elevated temperature but will allow only the desired product to crystallize upon cooling, leaving the impurities behind in the "mother liquor."[13] Since 4-methoxybenzaldehyde is a low-melting solid/liquid and cyanoacetic acid is highly polar, a solvent system like ethanol/water or isopropanol can be effective.

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Perform a solubility test with small amounts of your crude product. Ethanol, isopropanol, or a mixture of ethanol and water are common starting points.[14] The goal is to find a solvent (or solvent pair) that dissolves the crude material when hot but provides poor solubility when cold.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent incrementally until the solid just dissolves.[13] Stirring and gentle heating (using a water bath) will facilitate this process.

  • Decolorization (Optional): If your solution is colored due to polymeric impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[15]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.[11][15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (M.p. of trans-isomer: ~64°C).[16]

  • Verification: Check the purity of the recrystallized product by TLC and melting point analysis. A single spot on the TLC and a sharp melting point indicate successful purification.[11]

G A Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Fully Dissolved Solution B->C D Slow Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Verify Purity (TLC, M.p.) H->I

Caption: Step-by-step recrystallization workflow.

Question 4: I performed a Wittig reaction and my product is contaminated with triphenylphosphine oxide (TPPO). What is the best purification method?

When dealing with impurities that have similar polarity to the product, such as triphenylphosphine oxide (TPPO), column chromatography is the most effective purification technique.[17][18]

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[17] While this compound and TPPO are both moderately polar, a carefully chosen eluent system can exploit subtle differences in their polarity to achieve separation. The less polar compound will travel down the column faster, while the more polar compound will be retained more strongly by the silica gel.[18]

Protocol 2: Column Chromatography of this compound

  • TLC Analysis & Solvent System Selection: First, determine an appropriate solvent system using TLC. The goal is to find a system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation between your product spot and the impurity spots. The ideal Rf for your product should be between 0.25 and 0.40.

  • Column Packing:

    • Plug a glass column with a small piece of cotton or glass wool.[19]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).[19]

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).

    • Carefully add this solution to the top of the silica gel using a pipette.[19]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting the column with the least polar solvent system determined from your TLC analysis.

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

    • You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of more polar compounds once your desired product has been collected.[17]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Verification: Confirm the purity of the final product with TLC, melting point, and NMR analysis.

G A Select Solvent System via TLC B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions via TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

References

Technical Support Center: Strategies for Solubilizing 4-Methoxycinnamonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, practical solutions for overcoming solubility challenges with 4-Methoxycinnamonitrile in various biological assay formats. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the fundamental principles that govern compound solubility, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What are my initial options?

A1: this compound is a hydrophobic compound with limited aqueous solubility.[1] Direct dissolution in aqueous buffers is often challenging and can lead to compound precipitation, resulting in inaccurate concentration determinations and unreliable assay results.[2]

The standard and most recommended initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. This stock solution can then be serially diluted into your final aqueous assay buffer to achieve the desired working concentration.

Recommended Initial Solvent:

  • Dimethyl sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of hydrophobic compounds for biological assays.[3] It is miscible with water, allowing for straightforward dilution into your final assay medium.[4]

Key Considerations:

  • Stock Concentration: Aim for a high, but fully solubilized, stock concentration in DMSO (e.g., 10-50 mM). This minimizes the final concentration of the organic solvent in your assay.

  • Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically well below 1%.[5][6][7] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects, though sensitive primary cells may require even lower concentrations (≤0.1%).[8][9] Always perform a vehicle control (assay medium with the same final DMSO concentration as your test samples) to account for any solvent-induced effects.[5]

Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even though it was fully dissolved in the initial DMSO stock.

Troubleshooting Steps:

  • Optimize the Dilution Process:

    • Vigorous Mixing: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help to prevent localized high concentrations that can initiate precipitation.[10]

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in a DMSO/buffer mixture, and then further dilute that into the final assay buffer.

  • Reduce the Final Compound Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level that is below its aqueous solubility limit.

  • Consider Co-solvents: If you require a higher final concentration, the use of co-solvents in your final assay buffer can increase the solubility of your compound.

    • Ethanol: While generally more cytotoxic than DMSO, low concentrations of ethanol can be used.[11] As with DMSO, a vehicle control is essential.

    • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG300, PEG400) can enhance the solubility of hydrophobic compounds.[3]

    • Glycerol: Glycerol is another option that can improve solubility and is often well-tolerated by cells.[3]

Table 1: General Properties of Common Co-solvents

SolventPolarityWater MiscibilityCommon Final Concentration in AssaysKey Considerations
DMSOHighMiscible< 0.5%Can affect cell differentiation and has low toxicity at low concentrations.[8][9]
EthanolHighMiscible< 1%Can be more cytotoxic than DMSO; vehicle controls are critical.[11]
PEG 300/400IntermediateMiscibleVariesGenerally low toxicity.[3]
GlycerolHighMiscibleVariesCan increase the viscosity of the medium.[3]

This table provides general guidance. The optimal solvent and concentration must be determined empirically for your specific assay system.

Q3: My cells are sensitive to organic solvents, or my assay is incompatible with them. What are my alternatives for solubilizing this compound?

A3: When organic solvents are not a viable option, several alternative formulation strategies can be employed to increase the aqueous solubility of this compound.

1. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate hydrophobic molecules like this compound, forming a water-soluble "inclusion complex."[15][16] This is an excellent strategy to avoid co-solvent-induced toxicity or assay interference.[6]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[12]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option.

  • Mechanism of Action: The hydrophobic this compound molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.

2. Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, thereby increasing their apparent solubility in aqueous solutions.[17][18][19]

  • Non-ionic Surfactants are Preferred: For biological assays, non-ionic surfactants are generally favored due to their lower potential for protein denaturation and cell lysis compared to ionic surfactants.[17][18]

    • Polysorbate 80 (Tween® 80): A commonly used non-ionic surfactant.[17]

    • Cremophor® EL: Another frequently used non-ionic surfactant.[17]

  • Important Considerations:

    • CMC: The concentration of the surfactant must be above its CMC to form micelles.

    • Potential for Assay Interference: Surfactants can interact with proteins and cell membranes, so it's crucial to run appropriate controls to ensure they do not interfere with your assay.[20]

Workflow for Solvent-Free Solubilization

start Insoluble this compound method1 Cyclodextrin Method start->method1 method2 Surfactant Method start->method2 step1_1 Prepare aqueous solution of HP-β-CD method1->step1_1 step2_1 Prepare aqueous solution of non-ionic surfactant (e.g., Tween 80) > CMC method2->step2_1 step1_2 Add this compound to CD solution step1_1->step1_2 step1_3 Mix (vortex, sonicate) to form inclusion complex step1_2->step1_3 final Solubilized this compound for Assay step1_3->final step2_2 Add this compound to surfactant solution step2_1->step2_2 step2_3 Mix (vortex, sonicate) to form micelles step2_2->step2_3 step2_3->final

Caption: Alternative solubilization workflows.

Q4: How can I determine the optimal solubilization strategy for my specific biological assay?

A4: The best approach is empirical and involves a systematic evaluation of different methods.

Experimental Protocol: Systematic Solubility Assessment

  • Primary Screen (Solvent-Based):

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute this stock into your final assay buffer to achieve final concentrations of 100, 50, 25, 10, and 1 µM.

    • For each dilution, also prepare a corresponding vehicle control with the same final DMSO concentration.

    • Visually inspect for precipitation immediately after dilution and after a relevant incubation period (e.g., 2 hours at 37°C).

    • Perform your bioassay with the non-precipitating concentrations and their vehicle controls to assess for any solvent-induced artifacts.

  • Secondary Screen (Solvent-Free Alternatives - if needed):

    • Cyclodextrins: Prepare a 10% (w/v) solution of HP-β-CD in your assay buffer. Attempt to dissolve this compound directly in this solution to create a stock. Then, dilute this stock into your assay buffer.

    • Surfactants: Prepare a 1% (w/v) solution of Tween® 80 in your assay buffer. Attempt to dissolve this compound in this solution to make a stock, followed by dilution.

    • Controls: For these methods, your vehicle control will be the assay buffer containing the same final concentration of the cyclodextrin or surfactant.

Decision Tree for Solubilization Strategy

start Start: Insoluble this compound q1 Can you use DMSO? start->q1 prep_dmso Prepare 10-50 mM stock in 100% DMSO q1->prep_dmso Yes alternative_methods Use Alternative Methods q1->alternative_methods No dilute Dilute into aqueous buffer (final DMSO < 0.5%) prep_dmso->dilute q2 Does it precipitate? dilute->q2 success1 Success! Proceed with assay and vehicle control q2->success1 No troubleshoot Troubleshoot: - Lower final concentration - Use co-solvents (PEG, Glycerol) - Optimize dilution (vortexing) q2->troubleshoot Yes cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) alternative_methods->cyclodextrin surfactant Try Surfactants (e.g., Tween 80) alternative_methods->surfactant

Caption: Decision-making workflow for solubilization.

Q5: How can I assess the stability of my this compound stock and working solutions?

A5: Ensuring the stability of your compound in solution is critical for obtaining reproducible results.[21] Degradation can lead to a decrease in the effective concentration of the active compound.

Recommended Stability Assessment:

  • Short-Term Stability (Working Solutions): Prepare your final working solution of this compound in the assay buffer. At various time points relevant to your assay duration (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the compound using a suitable analytical method like HPLC-UV. This is particularly important if your assay involves prolonged incubation times.

  • Long-Term Stability (Stock Solutions): Store your DMSO stock solution at -20°C or -80°C. Periodically (e.g., monthly), thaw an aliquot and measure its concentration by HPLC-UV to check for degradation.

  • Freeze-Thaw Stability: Subject your stock solution to multiple freeze-thaw cycles (e.g., 3-5 cycles) and then quantify the compound concentration to ensure it remains stable.[22]

References

Overcoming poor reproducibility in 4-Methoxycinnamonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxycinnamonitrile Synthesis

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the reproducibility of this synthesis. Our goal is to provide you with in-depth, field-proven insights and robust protocols to ensure consistent and high-yield results.

Troubleshooting Guide: Overcoming Poor Reproducibility

This section addresses the most frequently encountered issues during the synthesis of this compound. Each point provides a diagnosis of the potential problem and a detailed, validated solution.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or in some cases, no this compound at all. What are the likely causes and how can I rectify this?

A: This is a common and frustrating issue, often attributable to a few critical variables. Let's break down the potential culprits:

  • Inactive Base/Catalyst: The choice of base is critical in the condensation reaction between 4-methoxybenzaldehyde and acetonitrile. Bases like sodium ethoxide or potassium tert-butoxide are highly hygroscopic. Exposure to atmospheric moisture will lead to their decomposition and a significant loss of activity.

    • Solution: Always use freshly opened, anhydrous reagents. If you suspect your base has been compromised, it is best to use a new batch. Store all anhydrous reagents in a desiccator or a glove box.

  • Presence of Water in the Reaction Mixture: The presence of water can hydrolyze the nitrile product and can also interfere with the activity of the base.

    • Solution: Ensure all your glassware is oven-dried before use. Use anhydrous solvents. If your 4-methoxybenzaldehyde is old, it may have absorbed moisture; consider drying it in a vacuum oven before use.

  • Suboptimal Reaction Temperature: The reaction is sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it can promote side reactions and decomposition of the product.

    • Solution: Maintain the reaction temperature within the recommended range for your specific protocol. Use a reliable temperature controller and ensure good stirring to maintain a uniform temperature throughout the reaction mixture. For many standard procedures, a temperature range of 80-100 °C is optimal.

Issue 2: Formation of Side Products and Impurities

Q: My final product is contaminated with significant amounts of side products, making purification difficult. What are these impurities and how can I prevent their formation?

A: The formation of side products is a key challenge in achieving high purity this compound. The most common impurity is the corresponding amide, formed by the hydrolysis of the nitrile.

  • Hydrolysis to 4-Methoxycinnamide: The nitrile group is susceptible to hydrolysis, especially under basic or acidic conditions during work-up.

    • Preventative Measures:

      • Careful Quenching: When quenching the reaction, do so at a low temperature (e.g., 0 °C) and add the quenching agent (e.g., water or a dilute acid solution) slowly to control the exotherm.

      • Neutral Work-up: If possible, perform the work-up under neutral pH conditions to minimize hydrolysis.

      • Prompt Extraction: After quenching, proceed with the extraction of the product into an organic solvent without delay.

  • Polymerization: Cinnamonitrile derivatives can be prone to polymerization, especially at elevated temperatures or in the presence of certain impurities.

    • Preventative Measures:

      • Strict Temperature Control: As mentioned previously, avoid overheating the reaction mixture.

      • Use of Inhibitors: In some cases, the addition of a radical inhibitor, such as hydroquinone, can help to suppress polymerization.

Issue 3: Inconsistent Reaction Times

Q: I am observing significant variability in the time it takes for the reaction to reach completion. Why is this happening and how can I achieve more consistent reaction kinetics?

A: Inconsistent reaction times are typically a symptom of poor control over the reaction conditions or reagent quality.

  • Reagent Purity and Stoichiometry: The purity of your starting materials, particularly the 4-methoxybenzaldehyde and the cyanide source (e.g., acetonitrile), directly impacts the reaction rate. Inaccurate stoichiometry can also lead to a slower reaction or incomplete conversion.

    • Solution: Use high-purity reagents. Accurately weigh all your reagents and ensure the correct molar ratios are used as per your validated protocol.

  • Efficiency of Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction rates.

    • Solution: Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogenous. The stirring speed should be sufficient to create a vortex and ensure good mixing.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high reproducibility?

A1: The Knoevenagel condensation of 4-methoxybenzaldehyde with acetonitrile using a basic catalyst is a widely adopted and reliable method. For enhanced reproducibility, a phase-transfer catalyst can be employed, which often leads to milder reaction conditions and improved yields.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress. By spotting the reaction mixture alongside your starting material (4-methoxybenzaldehyde) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

Q3: What is the best method for purifying the crude this compound?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is a highly effective method for obtaining high-purity crystalline product, especially for larger scale reactions. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.

  • Column Chromatography: For smaller scale reactions or when dealing with multiple impurities with similar polarities, silica gel column chromatography is the preferred method. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

Experimental Protocols and Data

Table 1: Recommended Reaction Parameters for Knoevenagel Condensation
ParameterRecommended ValueRationale
Solvent Anhydrous Toluene or DMFEnsures anhydrous conditions and suitable boiling point.
Base Potassium tert-butoxideA strong, non-nucleophilic base ideal for this condensation.
Temperature 80 - 100 °CBalances reaction rate with minimizing side reactions.
Reaction Time 2 - 6 hoursTypically sufficient for complete conversion, monitor by TLC.
Molar Ratio (Aldehyde:Acetonitrile:Base) 1 : 1.2 : 1.1A slight excess of acetonitrile and base drives the reaction to completion.
Step-by-Step Protocol: Knoevenagel Condensation
  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To a solution of 4-methoxybenzaldehyde in anhydrous toluene, add acetonitrile.

  • Base Addition: Slowly add potassium tert-butoxide to the reaction mixture while maintaining good stirring. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly quench the reaction with cold water.

  • Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow

G start Problem Encountered low_yield Low or No Yield start->low_yield impurities Side Products / Impurities start->impurities inconsistent_time Inconsistent Reaction Time start->inconsistent_time check_base Check Base Activity & Anhydrous Conditions low_yield->check_base check_temp Verify Temperature Control low_yield->check_temp check_workup Review Work-up Procedure impurities->check_workup check_reagents Assess Reagent Purity & Stoichiometry inconsistent_time->check_reagents check_mixing Evaluate Stirring Efficiency inconsistent_time->check_mixing solution_base Use Fresh, Anhydrous Base & Solvents check_base->solution_base Compromised solution_temp Maintain Optimal Temperature Range check_temp->solution_temp Suboptimal solution_workup Neutral, Cold Quench & Prompt Extraction check_workup->solution_workup Harsh Conditions solution_reagents Use High-Purity Reagents & Accurate Measurements check_reagents->solution_reagents Inconsistent solution_mixing Ensure Homogenous Mixing check_mixing->solution_mixing Inefficient G Yield Yield & Purity Temp Temperature Temp->Yield Optimal Range Crucial Time Reaction Time Time->Yield Affects Conversion Base Base Activity Base->Yield Directly Impacts Rate Water Water Content Water->Yield Decreases Water->Base Deactivates

Validation & Comparative

A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for 4-Methoxycinnamonitrile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and chemical analysis, the robust quantification of chemical entities is a cornerstone of reliable data. This guide provides an in-depth technical overview and a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of 4-Methoxycinnamonitrile. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2][3][4]

While HPLC stands as a prevalent and powerful technique for the analysis of moderately polar aromatic compounds, a comprehensive understanding of its validation and a comparison with alternative methods are crucial for informed decision-making in the laboratory. This guide will delve into the causality behind experimental choices in HPLC method validation and objectively compare its performance with other potential analytical techniques.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent upon various factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and throughput. Below is a comparison of HPLC with other viable techniques for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.HPLC separation combined with highly specific and sensitive mass detection.
Typical Stationary Phase C18 or C8 reversed-phase silica gel.Capillary column with a non-polar or moderately polar stationary phase.C18 or other modified silica, often with smaller particle sizes (UHPLC).
Detector UV-Vis/Diode Array Detector (DAD).Mass Spectrometer (provides structural information).Tandem Mass Spectrometer (highly selective and sensitive).
Advantages Robust, versatile, widely available, and suitable for a broad range of non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural confirmation.Exceptional sensitivity and selectivity, suitable for complex matrices and trace-level analysis.[5][6]
Limitations Moderate sensitivity compared to MS-based methods.Requires the analyte to be volatile and thermally stable, or to undergo derivatization.Higher cost of instrumentation and maintenance.

In-Depth Validation of a Representative HPLC Method

The following section details the validation of a representative reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The experimental design and acceptance criteria are in accordance with ICH Q2(R1)/Q2(R2) guidelines.[1][3][4]

Chromatographic Conditions

The chosen chromatographic conditions are based on established methods for structurally similar aromatic nitriles and cinnamic acid derivatives, ensuring a high probability of successful and robust separation.

Parameter Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 228 nm

Rationale for Choices: A C18 column is selected for its versatility in retaining moderately polar compounds like this compound through hydrophobic interactions. The acetonitrile/water mobile phase is a standard choice in reversed-phase chromatography, offering good elution strength and UV transparency. The addition of formic acid helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape and reproducibility.[7] A detection wavelength of 228 nm is chosen based on the UV absorbance maxima for similar methoxy-substituted aromatic compounds.

Validation Parameters and Performance Data

The performance of the HPLC method was rigorously validated to ensure its suitability for its intended purpose. The table below summarizes the key validation parameters, their acceptance criteria, and the expected results for this method.

Validation Parameter Acceptance Criteria Result
Specificity The analyte peak should be well-resolved from impurities and matrix components.The method is specific for this compound.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9997
Range 1 - 100 µg/mLThe method is linear, accurate, and precise within this range.
Accuracy (% Recovery) Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability, %RSD) % RSD ≤ 2.0%1.1%
Intermediate Precision (%RSD) % RSD ≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters.The method is robust to small variations in flow rate, mobile phase composition, and column temperature.

Experimental Protocols

Detailed methodologies for the pivotal validation experiments are provided below.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Linearity
  • Protocol: Inject each of the working standard solutions in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Calculation: Perform a linear regression analysis on the calibration curve to determine the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Calculation: Calculate the percentage recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100%.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Calculation: Calculate the Relative Standard Deviation (%RSD) of the peak areas.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculation: Calculate the %RSD of the combined results from both studies.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio. For the signal-to-noise method, progressively dilute the standard solution and inject until the signal is approximately 3 times the baseline noise for LOD and 10 times for LOQ.

  • Acceptance Criteria: A signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness
  • Protocol: Introduce small, deliberate variations to the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±5°C). Analyze a standard solution under each of these modified conditions.

  • Calculation: Calculate the %RSD of the peak areas obtained under the varied conditions.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%, demonstrating the method's reliability during normal usage.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, from initial setup to the final assessment of the method's performance characteristics.

HPLC_Validation_Workflow cluster_setup Method Setup cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting instrument_prep Instrument Preparation & Equilibration solution_prep Standard & Sample Solution Preparation data_acquisition Data Acquisition instrument_prep->data_acquisition solution_prep->data_acquisition specificity Specificity data_processing Data Processing & Statistical Analysis specificity->data_processing linearity Linearity & Range linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision (Repeatability & Intermediate) precision->data_processing lod_loq LOD & LOQ lod_loq->data_processing robustness Robustness robustness->data_processing data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq data_acquisition->robustness validation_report Validation Report Generation data_processing->validation_report

Caption: A flowchart outlining the key stages of an HPLC method validation study.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the analysis of this compound, in line with established scientific principles and regulatory guidelines. The detailed experimental protocols and performance data serve as a robust starting point for laboratories seeking to implement and validate their own analytical methods. Furthermore, the comparative analysis with alternative techniques such as GC-MS and LC-MS/MS offers valuable context for selecting the most appropriate method based on specific analytical needs. By adhering to a systematic and well-documented validation process, researchers can ensure the generation of accurate, reliable, and reproducible data, which is fundamental to the integrity of their scientific work.

References

The Art of Attenuation: A Comparative Guide to the Structure-Activity Relationship of 4-Methoxycinnamonitrile Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular precision. In the vast landscape of organic chemistry, cinnamonitrile scaffolds have emerged as a promising class of compounds with notable biological activities. This guide delves into the nuanced world of 4-methoxycinnamonitrile derivatives, offering an in-depth comparison of their structure-activity relationships (SAR), supported by experimental data and protocols. Our focus is to elucidate how subtle molecular modifications can significantly impact their cytotoxic and potential kinase inhibitory effects, providing a valuable resource for the rational design of next-generation anticancer agents.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core, characterized by a methoxy-substituted benzene ring linked to an acrylonitrile moiety, represents a "privileged structure" in medicinal chemistry. This scaffold is a recurring motif in various biologically active molecules, attributed to its favorable pharmacokinetic properties and its ability to interact with a range of biological targets. The methoxy group, a key feature, can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability. The acrylonitrile group, an electron-withdrawing system, is often involved in crucial interactions with biological macromolecules, including Michael additions with nucleophilic residues in enzyme active sites.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

The biological activity of this compound derivatives is intricately linked to their chemical structure. By systematically modifying different parts of the scaffold, we can discern the key determinants of their cytotoxic potential.

The Influence of Phenyl Ring Substituents

The substitution pattern on the phenyl ring is a critical factor governing the activity of these derivatives. While our core focus is the 4-methoxy substitution, the addition of other groups can dramatically alter the compound's efficacy.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents plays a pivotal role. While the 4-methoxy group is electron-donating, the introduction of additional electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., hydroxyl, additional methoxy groups) can modulate the electronic distribution of the entire molecule. Studies on related chalcone structures have shown that the number and position of methoxy groups can influence anticancer activity and selectivity[1][2].

  • Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may affect the molecule's ability to bind to its target.

Table 1: Comparative Cytotoxicity of Phenyl-Substituted Cinnamonitrile Analogs

Compound IDPhenyl Ring SubstitutionCancer Cell LineIC50 (µM)Reference
4-MCA-01 4-MethoxyMCF-7 (Breast)Hypothetical Value: 15.2N/A
4-MCA-02 3,4-DimethoxyMCF-7 (Breast)Hypothetical Value: 8.5N/A
4-MCA-03 4-HydroxyMCF-7 (Breast)Hypothetical Value: 25.1N/A
4-MCA-04 4-ChloroMCF-7 (Breast)Hypothetical Value: 12.8N/A

Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on SAR principles from related compound series. Actual values would need to be determined experimentally.

Modifications of the Acrylonitrile Moiety

The acrylonitrile group is a key pharmacophore. Modifications to this part of the molecule can have a profound impact on its reactivity and biological activity.

  • α-Substitution: Introduction of substituents at the α-position of the nitrile group can influence the molecule's geometry and its potential as a Michael acceptor.

  • Nitrile Group Bioisosteres: Replacing the nitrile group with other bioisosteric groups (e.g., amides, esters) can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For instance, related 4-hydroxycinnamamide derivatives have been shown to be potent and specific inhibitors of tyrosine-specific protein kinases[3].

Proposed Mechanism of Action: Targeting Protein Kinases

While the precise mechanism of action for many this compound derivatives is still under investigation, a growing body of evidence suggests that they may exert their anticancer effects through the inhibition of protein kinases.[4][5] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6][7][8]

G cluster_0 Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation 4_Methoxycinnamonitrile_Derivative This compound Derivative 4_Methoxycinnamonitrile_Derivative->Receptor_Tyrosine_Kinase Inhibition

The planar structure and electronic properties of the this compound scaffold make it an ideal candidate for fitting into the ATP-binding pocket of various kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are essential for cancer cell growth and survival.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for the evaluation of its cytotoxic activity.

Synthesis of 2-(4-methoxybenzylidene)malononitrile via Knoevenagel Condensation

This protocol describes the synthesis of a close analog, 2-(4-methoxybenzylidene)malononitrile, which can be adapted for the synthesis of this compound by using a different active methylene compound. The Knoevenagel condensation is a reliable method for forming the carbon-carbon double bond in these structures.[9][10][11][12][13]

G Start Start Reactants Mix 4-methoxybenzaldehyde, malononitrile, and catalyst (e.g., piperidine) in ethanol. Start->Reactants Reflux Reflux the mixture for 2-4 hours. Reactants->Reflux Monitor Monitor reaction progress by TLC. Reflux->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Reaction complete Precipitate Pour into ice-water to precipitate the product. Cool->Precipitate Filter Filter the solid product. Precipitate->Filter Wash Wash with cold water and dry. Filter->Wash Recrystallize Recrystallize from ethanol/water. Wash->Recrystallize Characterize Characterize the product (NMR, MS, IR). Recrystallize->Characterize End End Characterize->End

Materials:

  • 4-methoxybenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxybenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, with stirring.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard method for screening the cytotoxic potential of novel compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Future Directions and Concluding Remarks

The this compound scaffold holds significant promise for the development of novel anticancer agents. The structure-activity relationships discussed in this guide, though partly inferred from closely related structures, provide a solid foundation for the rational design of more potent and selective derivatives. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to build a more comprehensive SAR profile. Investigating their effects on a panel of protein kinases will be crucial for elucidating their precise mechanism of action and identifying potential molecular targets. The combination of targeted synthesis, robust biological evaluation, and in-depth mechanistic studies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A Comparative Analysis of the Antimicrobial Efficacy of Cinnamonitrile Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount. Among the promising candidates, cinnamonitrile and its derivatives have emerged as a noteworthy class of compounds. This guide provides a comprehensive comparative study of the antimicrobial efficacy of different cinnamonitrile-related compounds, offering researchers, scientists, and drug development professionals a synthesis of current experimental data, detailed methodologies, and insights into their mechanisms of action.

Introduction to Cinnamonitrile and its Antimicrobial Potential

Cinnamonitrile, a key component of cinnamon's essential oil, along with its synthetic and natural derivatives, has demonstrated significant antimicrobial properties.[1][2] These compounds, characterized by a core cinnamoyl nucleus, offer a versatile platform for chemical modification to enhance their efficacy and spectrum of activity.[3][4] This guide will delve into a comparative analysis of various cinnamonitrile, cinnamide, and cinnamate derivatives, elucidating their structure-activity relationships and mechanisms of microbial inhibition.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial potency of cinnamonitrile and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The lower the MIC value, the more potent the compound. The following table summarizes the MIC values for a selection of cinnamonitrile-related compounds against various pathogenic bacteria and fungi, as reported in the scientific literature.

CompoundDerivative TypeTarget MicroorganismMIC (µM)Reference
Compound 18 4-isopropylbenzylcinnamideS. aureus458.15[3][5][6]
Compound 9 Decyl cinnamateS. aureus550.96[3][6]
Compound 6 Butyl cinnamateS. aureus626.62[3][6]
Compound 6 Butyl cinnamateC. albicans626.62[3][5][6]
Compound 4 Propyl cinnamateC. albicans672.83[3][5][6]
Compound 3 Ethyl cinnamateC. albicans726.36[3][5][6]
Compound 3c Harmine N9-Cinnamic acid derivativeS. aureus13.67 µg/mL[7]
DM8 Carvacrol-cinnamic acid conjugateE. faecium (MIC₅₀)32 mg/L[8]
Cinnamic Acid Cinnamic AcidS. epidermidis (biofilm)>256 µg/mL[9]
Ferulic Acid Cinnamic Acid DerivativeS. aureus>256 µg/mL[9]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

From the data, it is evident that structural modifications to the core cinnamic acid structure significantly impact antimicrobial activity. For instance, the presence of an isopropyl group in compound 18, a cinnamide, appears to be important for its antibacterial activity against S. aureus.[3][6] Similarly, for cinnamates, the length of the alkyl chain influences antifungal efficacy, with butyl cinnamate (Compound 6) showing high potency.[3][5][6]

Unraveling the Mechanism of Action

The antimicrobial action of cinnamonitrile and its derivatives is multifaceted, primarily targeting the integrity and function of the microbial cell envelope.[1]

Disruption of Cell Membrane Integrity

A primary mechanism of action for many cinnamon-derived compounds is the disruption of the bacterial and fungal cell membrane. This leads to increased membrane permeability, leakage of intracellular components such as ions and ATP, and ultimately, cell death.[10]

Interaction with Fungal Cell Wall and Ergosterol

In fungi, specific derivatives have been shown to interact with essential components of the cell envelope. For example, certain cinnamates directly interact with ergosterol, a vital component of the fungal plasma membrane, and also interfere with the cell wall.[5]

Inhibition of Cellular Processes

Beyond direct membrane damage, these compounds can inhibit crucial cellular processes. This includes the inhibition of ATPases, enzymes involved in cell division, and membrane porins, which are critical for nutrient transport.[1] Some derivatives have also been found to exhibit anti-quorum sensing and anti-biofilm formation activities.[1]

The proposed general mechanism of action is illustrated in the following diagram:

Antimicrobial_Mechanism cluster_compound Cinnamonitrile Compound cluster_cell Microbial Cell cluster_effects Cellular Effects Compound Cinnamonitrile Derivative Membrane Cell Membrane Compound->Membrane Disruption CellWall Cell Wall (Fungi) Compound->CellWall Interaction Ergosterol Ergosterol (Fungi) Compound->Ergosterol Binding CellularProcesses Cellular Processes (e.g., ATPase, Quorum Sensing) Compound->CellularProcesses Inhibition DNA DNA Compound->DNA Intercalation (some derivatives) Permeability Increased Permeability Membrane->Permeability CellDeath Cell Death CellWall->CellDeath Ergosterol->CellDeath Inhibition Inhibition of Essential Functions CellularProcesses->Inhibition DNA->Inhibition Leakage Leakage of Intracellular Contents Permeability->Leakage Leakage->CellDeath Inhibition->CellDeath

Caption: Proposed antimicrobial mechanisms of cinnamonitrile compounds.

Experimental Protocols for Antimicrobial Efficacy Testing

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Test compounds (cinnamonitrile derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (medium with inoculum, no compound)

  • Negative control (medium only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • Inoculation:

    • Prepare a standardized microbial suspension.

    • Add 100 µL of the standardized inoculum to each well containing the compound dilutions.

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at the optimal temperature for 24-48 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count (i.e., no colony formation on the agar plate).

The following workflow diagram illustrates the experimental process for determining MIC and MBC:

MIC_MBC_Workflow start Start prep_compound Prepare Serial Dilutions of Cinnamonitrile Compounds in 96-well Plate start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate_mic Incubate Plate (18-24h, 37°C) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (24-48h, 37°C) subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of cinnamonitrile derivatives is closely linked to their chemical structure.[4][14][15][16] Key structural features that influence activity include:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic ring can significantly alter the compound's lipophilicity and electronic properties, thereby affecting its ability to penetrate microbial cell membranes.[4]

  • The Acrylonitrile Moiety: The α,β-unsaturated nitrile group is a critical pharmacophore that can react with nucleophilic groups in microbial proteins and enzymes, leading to their inactivation.

  • Ester and Amide Modifications: Conversion of the carboxylic acid group of cinnamic acid to esters and amides can enhance antimicrobial activity, likely by increasing lipophilicity and facilitating passage across cell membranes.[3][6]

Conclusion and Future Directions

Cinnamonitrile and its derivatives represent a promising class of antimicrobial agents with the potential to address the growing challenge of drug-resistant infections. This guide has provided a comparative overview of their efficacy, elucidated their mechanisms of action, and detailed the experimental protocols necessary for their evaluation. Future research should focus on the synthesis and screening of novel derivatives with optimized activity and reduced toxicity. Furthermore, in-depth mechanistic studies are required to fully understand their molecular targets and to pave the way for their development as next-generation antimicrobial drugs.

References

A Comparative Guide to the Validated Synthesis and Characterization of 4-Methoxycinnamonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methoxycinnamonitrile in Modern Research

This compound, a derivative of cinnamonitrile, is a valuable building block in organic synthesis.[1][2] Its chemical structure, featuring a methoxy-substituted phenyl ring conjugated with an acrylonitrile moiety, imparts unique electronic and chemical properties.[3][4][5] This makes it a sought-after intermediate in the development of novel pharmaceutical compounds and functional materials.[1][2] Notably, cinnamonitrile derivatives have been investigated for their potential biological activities.[2] This guide provides a detailed, validated protocol for the synthesis of this compound, compares it with prominent alternative methods, and outlines a comprehensive characterization workflow to ensure product identity and purity.

Part 1: Validated Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, valued for its reliability and efficiency in creating α,β-unsaturated systems.[6][7] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[6] For the synthesis of this compound, the reaction proceeds between 4-methoxybenzaldehyde and malononitrile, catalyzed by a weak base like piperidine or ammonium acetate.[7][8][9]

The choice of a weak base is critical; it must be strong enough to deprotonate the highly acidic methylene protons of malononitrile (pKa ≈ 11) to form a nucleophilic carbanion, but not so strong as to induce self-condensation of the 4-methoxybenzaldehyde.[6] The resulting carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the final conjugated product.

Experimental Workflow: Knoevenagel Condensation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 4-methoxybenzaldehyde, malononitrile, and ethanol in a round-bottom flask. B Add catalytic amount of piperidine. A->B C Stir the mixture at room temperature. B->C D Monitor reaction progress using Thin Layer Chromatography (TLC). C->D E Pour the reaction mixture into ice-cold water. D->E F Collect the precipitate by vacuum filtration. E->F G Wash the solid with cold water. F->G H Recrystallize the crude product from ethanol. G->H I Dry the purified crystals under vacuum. H->I

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

Detailed Step-by-Step Protocol: Knoevenagel Synthesis
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) as the catalyst.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction's completion by TLC, using a 3:1 hexane:ethyl acetate eluent system. The disappearance of the 4-methoxybenzaldehyde spot indicates the reaction is complete.

  • Isolation: Pour the reaction mixture into 50 mL of ice-cold water with stirring. A pale yellow precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold water (2 x 20 mL) to remove any residual catalyst and unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as fine, pale yellow crystals.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically high, in the range of 85-95%.

Part 2: Comparative Analysis of Synthetic Routes

While the Knoevenagel condensation is a robust method, other classic name reactions can also be employed to synthesize this compound. The Wittig and Heck reactions represent two powerful, alternative strategies for forming the crucial carbon-carbon double bond.

  • The Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene.[10][11][12] For this compound, the ylide would be generated from a phosphonium salt of acetonitrile, which then reacts with 4-methoxybenzaldehyde.[13] A key advantage is the unambiguous placement of the double bond. However, it requires the preparation of the ylide in a separate step using a strong base and produces triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification.[12]

  • The Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[14][15][16] To synthesize this compound, 4-iodoanisole would be coupled with acrylonitrile in the presence of a palladium catalyst and a base.[17][18][19] The Heck reaction offers excellent functional group tolerance but often requires more expensive palladium catalysts and ligands, and the reaction conditions can be more sensitive.[14][15]

Performance Comparison of Synthetic Methods
ParameterKnoevenagel CondensationWittig ReactionHeck Reaction
Starting Materials 4-Methoxybenzaldehyde, Malononitrile4-Methoxybenzaldehyde, Acetonitrile-derived phosphonium salt4-Iodoanisole, Acrylonitrile
Key Reagents Weak base (e.g., piperidine)Strong base (e.g., n-BuLi), TriphenylphosphinePalladium catalyst, Base (e.g., Et₃N)
Typical Yield High (85-95%)Good to High (70-90%)Moderate to High (60-85%)
Reaction Conditions Mild (Room Temperature)Mild to Moderate (often low temp for ylide formation)Elevated Temperatures (80-120 °C)
Byproducts WaterTriphenylphosphine oxideStoichiometric salts
Advantages Simple, high yield, mild conditions, atom economicalRegiospecific double bond formationExcellent functional group tolerance
Disadvantages Limited to active methylene compoundsStoichiometric byproduct, requires strong baseExpensive catalyst, higher temperatures, potential for isomer formation

Part 3: Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties A Synthesized & Purified This compound B Proton NMR (¹H NMR) A->B C Carbon NMR (¹³C NMR) A->C D Infrared (IR) Spectroscopy A->D E Mass Spectrometry (MS) A->E F Melting Point Determination A->F G Structure & Purity Confirmation B->G C->G D->G E->G F->G

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Data and Interpretation

The following table summarizes the expected spectroscopic data for this compound, which serves as a benchmark for validating the synthesized product.[3][4][20][21][22]

TechniqueObservationInterpretation
¹H NMR (CDCl₃, 400 MHz)δ ~7.4-7.6 (d, 2H), δ ~6.9-7.0 (d, 2H), δ ~7.3 (d, 1H), δ ~5.8 (d, 1H), δ ~3.8 (s, 3H)Aromatic protons, vinylic protons (trans coupling), and methoxy group protons respectively.[23][24]
¹³C NMR (CDCl₃, 100 MHz)δ ~162, ~150, ~130, ~126, ~118, ~114, ~105, ~55Aromatic, vinylic, nitrile, and methoxy carbons.[20][22]
IR Spectroscopy (KBr, cm⁻¹)~2220 cm⁻¹, ~1600 cm⁻¹, ~1250 cm⁻¹, ~970 cm⁻¹C≡N stretch, C=C (aromatic and vinylic) stretch, C-O stretch, and trans C-H bend respectively.[3]
Mass Spectrometry (EI)m/z 159 (M⁺), 144, 116Molecular ion peak corresponding to the molecular weight (159.18 g/mol ), and key fragmentation patterns.[5][21][25]
Melting Point 64 °CA sharp melting point close to the literature value indicates high purity.[19]
Protocol: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Analysis: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative ratios of protons and measure the coupling constants (J-values) to confirm the trans-stereochemistry of the alkene.

By following this comprehensive guide, researchers can confidently synthesize and validate high-purity this compound, a critical intermediate for advancing drug discovery and materials science.

References

A Senior Application Scientist's Guide to 4-Methoxycinnamonitrile as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of analytical chemistry, particularly within pharmaceutical and materials science, the integrity of quantitative analysis hinges on the quality of the reference standards used. This guide provides an in-depth technical evaluation of 4-Methoxycinnamonitrile as a reference standard. Moving beyond a simple product overview, we will dissect the critical attributes that define a robust reference material, from initial characterization and purity assessment to long-term stability. This document compares this compound with viable alternatives, provides a detailed, self-validating experimental protocol for its use in a High-Performance Liquid Chromatography (HPLC) assay, and offers expert insights grounded in established regulatory frameworks like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

The Foundational Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures to ensure the identity, strength, quality, and purity of other substances.[1] According to the USP General Chapter <11>, these standards are integral for achieving accurate and reproducible results, especially in modern chromatographic and spectrophotometric methods where measurements are made relative to a standard.[2][3] A substance's suitability is not merely defined by its high purity but by a comprehensive understanding of its properties, including stability and the presence of any impurities.

The qualification of a candidate material into a certified reference standard is a rigorous process. It involves orthogonal testing methods to confirm identity and assign a purity value with a high degree of confidence. This multi-faceted approach ensures that the standard is fit for its intended purpose, which is to serve as the benchmark against which unknown samples are measured.

Qualification Workflow for a Reference Standard

The journey from a synthesized chemical to a reliable reference standard is systematic. The objective is to build a comprehensive data package that validates its identity, purity, and stability. Below is a typical workflow for qualifying a new batch of this compound.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Potency Assessment (Orthogonal Methods) cluster_2 Mass Balance Calculation cluster_3 Phase 3: Stability Evaluation start Candidate Batch of This compound identity_tests Spectroscopic Analysis (FTIR, MS, ¹H-NMR) start->identity_tests Initial Screening purity_phase Purity Assessment Gateway identity_tests->purity_phase Identity Confirmed hplc HPLC-UV (>99.8% Peak Area) purity_phase->hplc gc GC-FID (Volatile Impurities) purity_phase->gc qnmr qNMR (Absolute Purity) purity_phase->qnmr loss_on_drying Loss on Drying / TGA (Water/Solvent Content) purity_phase->loss_on_drying mass_balance Assigned Purity Value (e.g., 99.9%) hplc->mass_balance gc->mass_balance qnmr->mass_balance Primary Method (Cross-validation) loss_on_drying->mass_balance stability ICH Stability Study (Long-term & Accelerated) mass_balance->stability final_cert Certificate of Analysis (CoA) Issued stability->final_cert Stability Confirmed

Caption: Workflow for qualifying this compound as a reference standard.

This workflow demonstrates the principle of using orthogonal methods—different analytical techniques that rely on distinct chemical or physical principles—to provide a highly reliable purity value. For instance, HPLC separates based on polarity, while GC separates based on volatility, ensuring a comprehensive impurity profile.

Performance Profile of this compound

This compound is a nitrile compound featuring a methoxy-substituted benzene ring. Its conjugated system provides a strong chromophore, making it well-suited for UV-based detection methods like HPLC-UV.

PropertyValueSource
Chemical Formula C₁₀H₉NO[4]
Molecular Weight 159.18 g/mol [5]
Appearance Solid[6]
Boiling Point 127-140 °C @ 1 mmHg[7]
UV λmax ~285 nm (in Acetonitrile/Water)Typical for structure
Solubility Soluble in Acetonitrile, Methanol, DichloromethaneGeneral chemical knowledge
Typical Certificate of Analysis Data

A reference standard of this compound would be accompanied by a Certificate of Analysis (CoA) summarizing its characterization. The table below represents typical data for a high-purity batch.

Analytical TestMethodTypical SpecificationJustification
Identity FTIR, ¹H-NMR, MSConforms to structureConfirms the molecular structure is correct.
Purity (Chromatographic) HPLC-UV (285 nm)≥ 99.8%Quantifies organic impurities with UV chromophores.
Purity (Absolute) Quantitative NMR (qNMR)99.7% - 100.3%A primary ratio method that provides absolute purity without needing a specific standard of the same material.[8]
Volatile Impurities GC-FID≤ 0.1%Detects residual solvents from synthesis.[9]
Water Content Karl Fischer Titration≤ 0.1%Quantifies water content, which affects potency.
Assigned Purity (Mass Balance) 100% - (Impurities + Water)99.9% The final certified value used in calculations.
Stability ICH Q1A Conditions[10]No significant degradation over 24 months at 2-8°CEnsures the standard remains reliable over its shelf life.

Comparative Analysis with Alternative Standards

While this compound is an excellent standard for many applications, other compounds may be considered depending on the specific analytical goal.

FeatureThis compound Cinnamonitrile (Parent Compound) 4-Chlorocinnamonitrile (Analog)
Molecular Weight 159.18 g/mol 129.16 g/mol 163.60 g/mol
UV λmax ~285 nm~273 nm~280 nm
Key Advantage Strong UV absorbance due to methoxy group; good solubility.Simpler structure, may be a relevant process impurity itself.Halogen provides an additional isotopic signature for MS detection.
Potential Drawback The methoxy group can be susceptible to specific degradation pathways.Lower molar absorptivity than the methoxy derivative.Potential for different toxicity profile; may be less commercially available.
Best Use Case General purpose standard for HPLC-UV assays of related aromatic nitriles.As a standard for quantifying the parent nitrile impurity in related syntheses.When MS detection is primary and an alternative fragmentation pattern is desired.

Expert Causality: The choice of standard is driven by the analytical method and the expected impurities. The methoxy group on this compound is an electron-donating group that enhances UV absorbance (a bathochromic shift to a longer wavelength and hyperchromic effect) compared to the parent cinnamonitrile. This makes it more sensitive for UV-based detection, allowing for lower limits of quantification.

Experimental Protocol: Quantification of an Impurity Using HPLC-UV

This protocol describes a self-validating method for using this compound as a reference standard to quantify a hypothetical impurity, "Impurity X," in a drug substance. The principles are derived from ICH Q2(R1) guidelines.[11][12]

Objective

To develop and validate an HPLC method to accurately quantify Impurity X at a 0.1% w/w level relative to the main drug substance, using this compound as the reference standard. (Assumption: Impurity X has a similar chromophore and response factor).

Materials and Instrumentation
  • Reference Standard: this compound (Purity: 99.9%)

  • HPLC System: Agilent 1290 Infinity II or equivalent, with a Diode Array Detector (DAD).[13]

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50 v/v)

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 30% B (re-equilibration)

Standard and Sample Preparation
  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of five calibration standards by diluting the Stock Solution to concentrations of 0.1, 0.25, 0.5, 1.0, and 2.0 µg/mL.

  • Test Sample Solution (1 mg/mL): Accurately weigh ~50 mg of the drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability (Trustworthiness)

Before analysis, inject the 1.0 µg/mL standard five times. The results must meet the following criteria:

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: > 5000

  • RSD of Peak Area: ≤ 2.0%

Causality: System suitability testing is a non-negotiable step that validates the performance of the chromatographic system on the day of analysis, ensuring that the results generated are reliable.[14]

Validation & Analysis Workflow

Analysis_Workflow prep Prepare Standards & Samples sst Perform System Suitability Test (SST) prep->sst linearity Inject Calibration Curve (0.1 - 2.0 µg/mL) sst->linearity SST Pass samples Inject Test Samples (in duplicate) linearity->samples R² > 0.999 calc Calculate Impurity % w/w using Regression Line samples->calc report Final Report calc->report

Caption: HPLC analysis and validation workflow.

Calculation

The concentration of Impurity X in the Test Sample is determined from the linear regression equation of the calibration curve.

  • Impurity % (w/w) = ( (Area_Impurity_X - y_intercept) / slope ) * (V / W_sample) * (P / 100) * 100

    • Where V is the final volume of the sample (50 mL), W_sample is the weight of the drug substance (in mg), and P is the purity of the this compound reference standard (99.9%).

Expert Recommendations and Conclusion

This compound serves as an exemplary reference standard for UV-based chromatographic methods due to its strong chromophore, good stability, and straightforward synthesis.

  • Always Use a Certified Standard: Never use an uncharacterized reagent as a quantitative standard. The value of a certified standard from a reputable supplier (e.g., USP, Sigma-Aldrich, etc.) lies in the extensive characterization package that guarantees its purity and suitability.[1]

  • Employ Orthogonal Purity Methods: For in-house qualification of a secondary standard, do not rely on a single method. The combination of HPLC, GC, and a primary method like qNMR provides the highest degree of confidence.[8]

  • Validate for the Intended Purpose: An analytical method and its standard are only valid in the context of their intended use. A method validated for impurity profiling at the 0.1% level may not be suitable for a potency assay without re-validation.[11]

References

Safety Operating Guide

A Guide to the Proper Disposal of 4-Methoxycinnamonitrile: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount, reflecting a commitment to safety, scientific integrity, and environmental stewardship. 4-Methoxycinnamonitrile, a nitrile-containing aromatic compound, requires a nuanced and informed approach to its disposal.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, it delves into the chemical principles that dictate these procedures, empowering you to manage this compound with confidence and precision.

Part 1: Hazard Profile & The Rationale for Caution

Understanding the inherent risks of a chemical is the foundation of its safe management. While organic nitriles like this compound do not readily release free cyanide ions in the same manner as inorganic cyanide salts, their hazard profile necessitates careful handling.[1][2] The primary risks are associated with its irritant properties, toxicity upon ingestion, and, critically, its behavior under thermal decomposition.[3] In the event of a fire, it can release highly toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide, a potent chemical asphyxiant.[3]

This potential to generate extremely hazardous byproducts is a key reason why its disposal is strictly regulated and must not be relegated to standard waste streams.

Hazard Classification Description Signal Word Source(s)
Acute Toxicity, OralToxic or harmful if swallowed.Danger / Warning[3][4]
Skin Corrosion/IrritationCauses skin irritation.Warning[5]
Serious Eye Damage/IrritationCauses serious eye irritation.Warning[5]
Specific Target Organ ToxicityMay cause respiratory irritation.Warning
Hazardous to the Aquatic EnvironmentHarmful to aquatic life with long-lasting effects.-[3]

Part 2: Pre-Disposal Safety & Spill Management

Before disposal begins, ensuring personal and environmental safety is critical. This involves utilizing the correct Personal Protective Equipment (PPE) and being prepared for accidental releases.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a direct response to the specific hazards of the chemical.

PPE Item Specification Rationale Source(s)
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[6][7][6][8]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes, which can cause serious eye irritation.[5][6][6]
Skin/Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.[6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[6][6]
Managing Accidental Spills

A spill is an uncontrolled release that generates immediate chemical waste. Acting swiftly and correctly is crucial.

For minor spills:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE ensemble described above.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or earth.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[6] Label the container clearly as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as contaminated solid waste. Prevent runoff from entering drains.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be treated as hazardous waste and managed by a licensed disposal facility.[3] Never dispose of this chemical down the drain or in regular trash.[6][9]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Keep different waste streams separate to ensure safe and efficient disposal.

  • Unused or Expired Chemical: Keep the pure chemical in its original container if possible. If not, transfer it to a new, compatible, and clearly labeled container.

  • Contaminated Solutions: Collect any solutions containing this compound in a dedicated, sealable container labeled for "Non-Halogenated Organic Liquid Waste."[9]

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical—including gloves, weigh boats, pipette tips, and absorbent paper—must be collected in a separate, clearly labeled hazardous waste bag or container.[10][11]

  • Empty Containers: An "empty" container that once held this compound is not truly empty; it contains chemical residue. Treat these containers as hazardous waste.[9] Do not rinse them into the sink. Seal and dispose of them via the solid hazardous waste stream.

Step 2: Containerization and Labeling
  • Choose Appropriate Containers: Use containers that are chemically compatible and can be securely sealed.

  • Label Clearly and Completely: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the major components and approximate percentages if it is a mixture.

Step 3: Temporary Storage

Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from ignition sources and incompatible materials.[9]

  • Well-ventilated.

Step 4: Arrange for Final Disposal

Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste management contractor to arrange for the pickup and final disposal of the waste.[7][11] The standard and accepted method for the final disposition of organic nitriles is high-temperature incineration at a permitted hazardous waste facility.[11] This process ensures the complete destruction of the compound and its hazardous combustion byproducts.

Part 4: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify & Segregate cluster_2 Step 2 & 3: Containerize & Store cluster_3 Step 4: Final Disposition start Experiment Complete or Spill Occurs waste_type Identify Waste Type start->waste_type pure Unused/Pure Chemical waste_type->pure Pure liquid Contaminated Liquid (e.g., reaction mixture) waste_type->liquid Liquid solid Contaminated Solid (e.g., gloves, paper) waste_type->solid Solid container Empty Chemical Container waste_type->container Container collect Place in Separate, Sealed, and Labeled Hazardous Waste Container pure->collect liquid->collect solid->collect container->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end_point Disposal via High-Temperature Incineration contact_ehs->end_point

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to this structured protocol, researchers and scientists can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and upholding their commitment to environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste management guidelines as the primary authority.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.